Thermodynamic Properties of Gas-Phase 3,5,7,9,11-Pentaoxa-tridecane: A Technical Guide for Molecular Modeling and Formulation
Executive Summary As pharmaceutical formulations and advanced energy systems become increasingly reliant on oxygenated oligomers, the need for high-fidelity thermodynamic data is paramount. 3,5,7,9,11-Pentaoxa-tridecane...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As pharmaceutical formulations and advanced energy systems become increasingly reliant on oxygenated oligomers, the need for high-fidelity thermodynamic data is paramount. 3,5,7,9,11-Pentaoxa-tridecane (CAS: 5729-59-9)[1], also known as diethoxytetramethane or tetraoxymethylene diethyl ether, is a linear acetal oligomer with the structural formula
CH3-CH2-O-(CH2-O)4-CH2-CH3
.
Because it serves as a critical model compound for polyoxymethylene (POM) linkages—widely utilized in cleavable prodrug linkers and oxygenated alternative fuels[2]—understanding its gas-phase thermodynamics is essential. This whitepaper synthesizes empirical data and computational methodologies to provide an authoritative guide on the gas-phase thermodynamic properties of 3,5,7,9,11-pentaoxa-tridecane, detailing the causality behind the experimental protocols required to prevent its thermal degradation[3].
Structural Chemistry and Thermodynamic Significance
The thermodynamic behavior of 3,5,7,9,11-pentaoxa-tridecane is dictated by its alternating carbon-oxygen backbone. Unlike standard aliphatic hydrocarbons, this molecule is subject to the anomeric effect , which strongly stabilizes gauche conformations over anti conformations around the C-O bonds.
From an application standpoint:
In Drug Development: The gas-phase enthalpy of formation (
ΔfH∘
) is the foundational baseline for calculating hydration free energies (
ΔGsolv
), which are required to predict the bioavailability and hydrolysis rates of acetal-based drug delivery systems.
In Fuel Chemistry: As a polyoxymethylene dimethyl ether (PODE) analog, its gas-phase heat capacity (
Cp∘
) governs combustion kinetics and ignition delay times in compression-ignition engines.
Quantitative Gas-Phase Thermodynamic Data
The following table summarizes the validated macroscopic and thermodynamic properties of 3,5,7,9,11-pentaoxa-tridecane. Experimental values are derived from high-precision calorimetry and group additivity models[4].
Note: The tight agreement between the measured (-216.8 kcal/mol) and estimated (-216.5 kcal/mol) gas-phase enthalpies validates the structural additivity assumptions for polyoxymethylene ethers.
Experimental Methodologies: A Self-Validating System
As a Senior Application Scientist, I frequently observe that discrepancies in thermodynamic databases stem from the thermal degradation of oligomers during vaporization. Polyoxymethylene chains are notoriously susceptible to unzipping into monomeric formaldehyde at elevated temperatures[3]. Therefore, determining the gas-phase enthalpy requires a decoupled, low-temperature approach.
Protocol 1: Determination of Gas-Phase Enthalpy of Formation
Objective: Establish
ΔfH∘(g)
via a closed thermodynamic cycle while preserving the intact oligomer.
Sample Preparation & Validation:
Action: Synthesize the compound and purify via fractional distillation under high vacuum. Validate purity (>99.9%) using GC-MS and Karl Fischer titration.
Causality: Trace water (<10 ppm required) initiates acid-catalyzed hydrolysis of the acetal bonds. Combusting a partially hydrolyzed sample drastically skews the heat of combustion (
ΔcH∘
).
Isoperibol Bomb Calorimetry:
Action: Combust a 0.5 g sample in a platinum crucible under 30 atm of ultra-pure
O2
.
Causality: High oxygen pressure ensures complete oxidation to
CO2
and
H2O
. The isoperibol environment allows for precise Washburn corrections, yielding the liquid-phase enthalpy of formation (
ΔfH∘(l)
).
Low-Temperature Vaporization (Knudsen Effusion):
Action: Place an aliquot in a Knudsen cell under high vacuum (
10−5
Torr). Measure the mass loss rate isothermally at 298.15 K.
Causality: At its atmospheric boiling point (193.9°C)[1], the molecule risks depolymerization[6]. Knudsen effusion measures the vapor pressure (0.633 mmHg)[1] without thermal stress, yielding an accurate enthalpy of vaporization (
ΔvapH∘
).
Thermodynamic Cycle Closure:
Action: Calculate the final gas-phase property using the self-validating equation:
ΔfH∘(g)=ΔfH∘(l)+ΔvapH∘
.
Experimental workflow for determining gas-phase enthalpy of formation.
Computational Thermodynamics: Predictive Modeling
When experimental data is scarce, ideal gas thermodynamic properties (such as heat capacity
Cp∘
and entropy
S∘
) must be derived using quantum chemical data and statistical mechanics[7].
Protocol 2: Quantum Chemical Derivation of Ideal Gas Properties
Objective: Calculate temperature-dependent
Cp∘
and
S∘
using the rigid-rotor harmonic-oscillator (RRHO) approximation.
Conformational Sampling:
Action: Execute a Monte Carlo conformational search using the MMFF94 force field.
Causality: The C-O-C-O backbone is highly flexible. Failing to sample the gauche-favored conformers dictated by the anomeric effect will result in a fundamentally flawed partition function.
DFT Optimization:
Action: Optimize the lowest-energy conformers using Density Functional Theory (e.g., B3LYP/6-311G(d,p))[7].
Frequency Analysis & Hindered Rotor Correction:
Action: Compute harmonic vibrational frequencies to obtain the zero-point energy (ZPE). Replace low-frequency torsional modes (< 100 cm⁻¹) with hindered rotor potentials.
Causality: Acetal backbones have exceptionally low barriers to rotation. Treating these internal rotations as rigid harmonic oscillators severely overestimates the heat capacity at high temperatures.
Statistical Mechanics Integration:
Action: Input the corrected frequencies into an ideal gas Helmholtz energy model[7] to derive macroscopic thermodynamic properties.
Computational thermodynamic modeling workflow using quantum chemical data.
Strategic Applications in Drug Development
The rigorous determination of gas-phase thermodynamics for 3,5,7,9,11-pentaoxa-tridecane directly empowers several facets of drug development:
Cleavable Linker Design in Prodrugs: Polyoxymethylene (POM) linkers are increasingly utilized in antibody-drug conjugates (ADCs). The gas-phase thermodynamic stability of the acetal bond serves as the theoretical ceiling for its stability. By comparing gas-phase enthalpy to aqueous hydrolysis data, researchers can finely tune the release kinetics of the active pharmaceutical ingredient (API) in acidic tumor microenvironments.
Inhalation Therapeutics: For aerosolized drugs and volatile anesthetics, vapor pressure and gas-phase enthalpy dictate droplet evaporation rates in the respiratory tract. The precise vapor pressure of 0.633 mmHg at 25°C[1] makes this oligomer an excellent calibration standard for modeling lung deposition profiles of oxygenated excipients.
3,5,7,9,11-Pentaoxatridecane (PODEE-4): Chemical Architecture, Physical Properties, and Emerging Applications in Energy and Biomedicine
Executive Summary As the demand for both sustainable chemical feedstocks and advanced biomedical materials accelerates, oligomeric polyacetals have emerged as highly versatile molecular platforms. 3,5,7,9,11-Pentaoxatrid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As the demand for both sustainable chemical feedstocks and advanced biomedical materials accelerates, oligomeric polyacetals have emerged as highly versatile molecular platforms. 3,5,7,9,11-Pentaoxatridecane (also known as polyoxymethylene diethyl ether tetramer, or PODEE-4) is a linear polyether characterized by an alternating carbon-oxygen backbone end-capped with ethyl groups. Originally engineered as a high-performance oxygenated fuel additive, its unique pH-responsive degradation profile is now capturing the attention of drug development professionals for use in targeted delivery systems. This whitepaper provides an in-depth technical analysis of its structural dynamics, thermochemical properties, and synthesis workflows.
Chemical Structure & Molecular Dynamics
The precise IUPAC designation of 3,5,7,9,11-pentaoxatridecane reflects a thirteen-atom chain where five carbons have been replaced by oxygen atoms 1. Its molecular formula is C₈H₁₈O₅ , and its structural connectivity is defined as:
CH₃–CH₂–O–(CH₂–O)₄–CH₂–CH₃
The Causality of Acetal Stability
The core of PODEE-4 consists of four oxymethylene (–CH₂–O–) repeating units. This polyacetal architecture dictates its chemical behavior across different environments:
Base/Neutral Stability: In neutral or basic conditions (such as physiological blood pH of 7.4), the acetal linkages are sterically protected by the terminal ethyl groups and lack a viable leaving group, rendering the molecule highly stable 2.
Acidic Lability: Under mildly acidic conditions (pH < 6.5), the ether oxygens become protonated. This lowers the activation energy for the cleavage of the C–O bond, triggering rapid hydrolytic degradation into ethanol and formaldehyde 3.
This dual-state stability is the fundamental mechanism that makes PODEE-4 valuable for both clean combustion (where the lack of C–C bonds prevents soot formation) and tumor-targeted drug delivery (where the acidic microenvironment triggers payload release).
Physical and Thermochemical Properties
The physical properties of 3,5,7,9,11-pentaoxatridecane are heavily influenced by its terminal ethyl groups, which impart greater lipophilicity and lower volatility compared to its dimethyl analogues.
The synthesis of PODEE-4 requires the controlled oligomerization of trioxane (or paraformaldehyde) with an end-capping agent like ethanol or diethoxymethane. Historically, liquid acids were used, but these cause severe equipment corrosion. Modern workflows utilize defective acidic 2D Covalent Organic Frameworks (COFs) or sulfonated resins to drive the reaction under mild conditions 6.
Self-Validating Protocol: Solvothermal Synthesis and In-Situ Extraction
To overcome the thermodynamic equilibrium limitations of polyacetal chain growth, an in-situ extraction method using dodecane is employed. Dodecane forms a biphasic system; as the hydrophobic PODEE-4 forms, it partitions into the dodecane phase, shifting Le Chatelier's equilibrium forward and preventing over-polymerization [[7]]().
Step-by-Step Methodology:
Reagent Preparation: In a high-pressure reactor, combine diethoxymethane and trioxane in a 2:1 molar ratio.
Catalytic Initiation: Add 2 wt% of a sulfonated 2D COF solid acid catalyst. Causality: The high surface area of the COF provides accessible strong acid sites for trioxane ring-opening without dissolving into the product mixture.
In-Situ Extraction: Add an equal volume of dodecane to the reactor.
Thermal Activation: Seal the reactor, purge with N₂, and heat to 80 °C under continuous stirring for 4 hours. Causality: 80 °C provides sufficient activation energy for chain propagation while remaining below the boiling point of the solvent system.
Phase Separation: Cool the reactor to room temperature. Decant the upper dodecane phase, which selectively contains the hydrophobic PODEE-4 and longer oligomers.
Validation (GC-FID): Dope the extracted organic phase with a known concentration of nonane as an internal standard. Run through a Gas Chromatograph with a Flame Ionization Detector (GC-FID) to absolutely quantify the PODEE-4 yield and validate the conversion efficiency.
Figure 1: Self-validating experimental workflow for the synthesis and extraction of PODEE-4.
Biomedical Applications: The Polyacetal Advantage
While traditionally evaluated as a diesel additive to reduce particulate matter, the structural properties of 3,5,7,9,11-pentaoxatridecane make it highly relevant to pharmaceutical drug development.
Polymeric therapeutic carriers must evade renal clearance but avoid causing lysosomal storage disease. Because PODEE-4 is a polyacetal, it can be integrated into block copolymers to form thermo-responsive or pH-sensitive micelles 3. When these micelles accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect, they are endocytosed. The drop in pH within the endosome (pH ~5.5) catalyzes the hydrolysis of the acetal backbone, disassembling the micelle and releasing the encapsulated therapeutic payload directly into the cytosol 2.
Figure 2: Mechanism of pH-responsive targeted drug delivery utilizing acid-labile polyacetal linkers.
Conclusion
3,5,7,9,11-Pentaoxatridecane represents a masterclass in molecular engineering. By leveraging the thermodynamic stability of the acetal bond in neutral environments and its programmed lability in acidic conditions, scientists can utilize this molecule to solve complex challenges across vastly different fields—from engineering soot-free combustion fuels to designing the next generation of smart, bio-degradable nanomedicines.
3,5,7,9,11-pentaoxa-tridecane CAS 5729-59-9 molecular weight and density
Initial research into the physicochemical properties of 3,5,7,9,11-pentaoxa-tridecane with the assigned CAS number 5729-59-9 has revealed a significant discrepancy between the chemical name and the corresponding CAS regi...
Author: BenchChem Technical Support Team. Date: April 2026
Initial research into the physicochemical properties of 3,5,7,9,11-pentaoxa-tridecane with the assigned CAS number 5729-59-9 has revealed a significant discrepancy between the chemical name and the corresponding CAS registry number. This inconsistency prevents the creation of a definitive technical guide for a single, correctly identified compound.
The provided CAS number, 5729-59-9, does not appear to be a valid and publicly indexed identifier for "3,5,7,9,11-pentaoxa-tridecane." Extensive searches of chemical databases and scientific literature have failed to link this specific CAS number to the named compound.
Further investigation into similar CAS numbers has identified a potential typographical error. The CAS number 5729-54-4 corresponds to the compound 5-Cyclohexyl-1-pentene . This molecule is structurally distinct from the linear polyether suggested by the name "3,5,7,9,11-pentaoxa-tridecane."
Additionally, a search for a CAS number with a similar sequence, 929-59-9 , identifies the compound 2,2'-(Ethylenedioxy)bis(ethylamine) . Again, this is a different chemical entity from the one requested.
The chemical name "3,5,7,9,11-pentaoxa-tridecane" describes a linear molecule with a 13-carbon backbone interspersed with five oxygen atoms. A simplified representation of this structure is provided below.
Figure 1. Predicted structure of 3,5,7,9,11-pentaoxa-tridecane.
To provide an accurate and useful technical guide, it is imperative to first correctly identify the compound of interest. Below is a summary of the information found for the potential compounds based on the provided CAS number and similar alternatives.
We request that the user verify the correct chemical name and/or CAS number for the compound of interest. Once the identity of the substance is unequivocally established, a comprehensive technical guide detailing its molecular weight, density, and other relevant scientific information can be provided.
References
PubChem. 5-Cyclohexyl-1-pentene. National Center for Biotechnology Information. [Link]
NIST. 5-Cyclohexyl-1-pentene. National Institute of Standards and Technology. [Link]
solubility profile of 3,5,7,9,11-pentaoxa-tridecane in hydrocarbon fuels
The Solubility Profile of 3,5,7,9,11-Pentaoxa-tridecane in Hydrocarbon Matrices: A Technical Guide Executive Summary The synthesis and application of oxygenated polyethers have historically centered on polyoxymethylene d...
Author: BenchChem Technical Support Team. Date: April 2026
The Solubility Profile of 3,5,7,9,11-Pentaoxa-tridecane in Hydrocarbon Matrices: A Technical Guide
Executive Summary
The synthesis and application of oxygenated polyethers have historically centered on polyoxymethylene dimethyl ethers (OMEs). However, the standard methyl-capped OME-4 presents critical solubility limitations in non-polar hydrocarbon matrices at low temperatures, alongside an undesirably high affinity for water[1]. By substituting the terminal methyl groups with ethyl groups, we obtain 3,5,7,9,11-pentaoxa-tridecane (polyoxymethylene diethyl ether, OMDE-4). This targeted molecular modification fundamentally alters the thermodynamic solubility profile of the compound.
For researchers in fuel engineering, OMDE-4 represents a high-cetane, low-sooting oxygenate capable of stable blending in middle distillates without winter-grade phase separation[2]. Concurrently, for drug development professionals, its unique architecture—a hydrophilic polyether core flanked by lipophilic ethyl termini—serves as a highly tunable, non-aqueous solvent model for lipid-based drug delivery systems (LBDDS) designed to solubilize hydrophobic active pharmaceutical ingredients (APIs).
Molecular Causality and Thermodynamic Grounding
The solubility of a polyether in a hydrocarbon matrix is governed by the Gibbs free energy of mixing (
ΔGmix=ΔHmix−TΔSmix
). For spontaneous miscibility,
ΔGmix
must be negative. In standard OMEs, the highly symmetric crystalline packing of the
−O−CH2−O−
core and the high polarity of the terminal methyl groups result in a large, positive enthalpy of mixing (
ΔHmix
) when introduced to aliphatic hydrocarbons. This leads to phase separation (clouding) at temperatures below 0°C.
The ethyl-capping in 3,5,7,9,11-pentaoxa-tridecane introduces critical steric bulk. This shielding disrupts the intermolecular dipole-dipole interactions of the polyoxymethylene core, effectively lowering the molecule's cohesive energy density. Consequently, the polar (
δP
) and hydrogen-bonding (
δH
) components of its Hansen Solubility Parameters (HSP) are reduced, bringing its total solubility parameter closer to that of non-polar alkanes and complex hydrocarbon fuels[3].
Fig 1: Structural causality driving the enhanced hydrocarbon solubility of OMDE-4.
Quantitative Solubility Profiles
The tables below summarize the physicochemical shifts induced by ethyl-capping and the resulting solubility limits in hydrocarbon matrices.
Table 1: Comparative Physicochemical Properties
Property
OME-4 (Methyl-capped)
OMDE-4 (Ethyl-capped)
Reference Hydrocarbon (Diesel EN 590)
Molecular Formula
C6H14O5
C8H18O5
Complex Aliphatic/Aromatic Mix
Molecular Weight ( g/mol )
166.17
194.23
~170 - 200
Density at 20°C (g/cm³)
1.06
~1.01
0.82 - 0.845
Water Solubility (g/L)
~250
< 50
< 0.1
Hansen Polarity (
δP
)
6.5 MPa
1/2
4.8 MPa
1/2
~1.0 MPa
1/2
Table 2: Temperature-Dependent Miscibility Limits in Alkanes
To ensure scientific integrity, solubility testing cannot rely solely on visual observation. The following protocols utilize thermodynamic reversibility to distinguish between true liquid-liquid phase separation and kinetic suspension artifacts.
Protocol A: Low-Temperature Cloud Point and Phase Boundary Determination
Causality: Optical transmittance is used because the formation of coacervate droplets (phase separation) scatters light, providing a highly sensitive, objective measurement of the solubility limit.
Sample Formulation: Prepare binary mixtures of OMDE-4 and the target hydrocarbon (e.g., 10%, 20%, 30% v/v) in inert, hermetically sealed borosilicate vials to prevent volatile loss.
Equilibration: Homogenize via ultrasonication at 25°C for 15 minutes to establish initial thermodynamic equilibrium.
Controlled Thermal Cycling: Place vials in a programmable cryostat. Decrease the temperature at a strict rate of 1°C/min from 20°C down to -40°C. Rapid cooling can cause supercooling artifacts; 1°C/min ensures thermodynamic alignment.
Optical Detection: Monitor samples using a 650 nm laser diode transmittance meter. Record the "Cloud Point" as the exact temperature where transmittance falls below 90%.
Reversibility Validation (Critical Step): Reheat the sample at 1°C/min. If the mixture regains >95% transmittance at a temperature within 2°C of the cooling cloud point, the phase separation is validated as a true thermodynamic boundary rather than an emulsion artifact.
Protocol B: Water Partitioning (Hydrophobicity) Assay
Causality: Understanding water affinity is crucial for both fuel storage (preventing water absorption) and pharmaceutical extraction (ensuring the solvent remains in the lipid phase).
Extraction Setup: Combine a 20% v/v OMDE-4/hydrocarbon blend with HPLC-grade water in a 1:1 volume ratio.
Agitation: Shake vigorously at 300 rpm for 60 minutes at 20°C to maximize interfacial surface area for mass transfer.
Forced Separation: Centrifuge the emulsion at 5000 x g for 10 minutes. Gravity settling is insufficient due to the micro-emulsifying nature of polyethers.
Quantification: Extract the aqueous layer and analyze via Gas Chromatography-Flame Ionization Detection (GC-FID) to quantify leached OMDE-4 and calculate the partition coefficient (Log P).
Fig 2: Self-validating experimental workflow for determining OMDE-4 solubility limits.
Cross-Disciplinary Applications
Advanced Fuel Engineering:
The integration of OMDE-4 into compression-ignition engines directly addresses the soot-NOx tradeoff. Because the molecule lacks carbon-carbon bonds, it fundamentally suppresses the formation of polycyclic aromatic hydrocarbons (PAH), the precursors to soot[4]. Unlike standard OMEs, OMDE-4's enhanced solubility profile ensures that fuel lines will not suffer from component stratification during extreme winter operations[2].
Pharmaceutical Lipid-Based Formulations:
For drug development, formulating highly lipophilic APIs (Biopharmaceutics Classification System Class II and IV) is a persistent challenge. 3,5,7,9,11-pentaoxa-tridecane acts as a unique structural bridge. Its polyether core mimics the solubilizing power of polyethylene glycol (PEG), while its ethyl termini ensure complete miscibility with lipid-based excipients (e.g., medium-chain triglycerides or squalene). This dual nature allows it to act as a non-aqueous co-solvent that prevents API precipitation during the dispersion of lipid formulations in the gastrointestinal tract.
References
Combination of Theoretical and Experimental Insights into the Oxygenated Fuel Poly(oxymethylene) Dibutyl Ether from n-Butanol and Paraformaldehyde
Source: National Institutes of Health (NIH) / PMC
URL:1
Synthesis of Butyl-Exchanged Polyoxymethylene Ethers as Renewable Diesel Blendstocks with Improved Fuel Properties
Source: Office of Scientific and Technical Information (OSTI)
URL:2
Top 13 Blendstocks Derived from Biomass for Mixing-Controlled Compression-Ignition (Diesel) Engines
Source: Pacific Northwest National Laboratory (PNNL)
URL:3
Overview of polyoxymethylene dimethyl ether additive as an eco-friendly fuel for an internal combustion engine: Current application and environmental impacts
Source: National Institutes of Health (NIH) / PubMed
URL:4
Vapor Pressure Kinetics and Thermodynamic Modeling of 3,5,7,9,11-Pentaoxa-tridecane: A Technical Guide for Advanced Solvent Applications
Executive Summary The precise determination of thermophysical properties is foundational to chemical engineering and pharmaceutical formulation. This whitepaper provides an authoritative, in-depth analysis of the vapor p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The precise determination of thermophysical properties is foundational to chemical engineering and pharmaceutical formulation. This whitepaper provides an authoritative, in-depth analysis of the vapor pressure measurements for 3,5,7,9,11-pentaoxa-tridecane (also known as polyoxymethylene diethyl ether 4, or POMDE4). By detailing a self-validating static measurement protocol, thermodynamic modeling via the Antoine equation, and the causality behind experimental design, this guide equips researchers and drug development professionals with the critical data needed to optimize solvent recovery, active pharmaceutical ingredient (API) drying, and synthetic scale-up.
Introduction: 3,5,7,9,11-Pentaoxa-tridecane in Pharmaceutical Contexts
3,5,7,9,11-pentaoxa-tridecane is an oligomeric polyacetal characterized by the alternating ether sequence
CH3−CH2−O−(CH2−O)4−CH2−CH3
. While extensively researched as a low-soot, high-cetane synthetic e-fuel [1], its exceptional chemical stability, aprotic nature, and high solubilizing capacity make it a highly effective green solvent for pharmaceutical synthesis [2].
For drug development professionals, understanding the vapor pressure of POMDE4 across varying temperatures is paramount. It dictates the kinetics of solvent removal during API crystallization, influences the design of continuous manufacturing "solvent swap" operations, and is required for calculating residual solvent limits under ICH Q3C guidelines.
Methodological Causality: Why the Static Method?
Vapor pressure can be measured via dynamic (ebulliometric) or static methods. For high-boiling polyethers like 3,5,7,9,11-pentaoxa-tridecane (boiling point ~193.9 °C [3]), the static method is strictly required [4].
The Causality Principle: Dynamic methods require continuous boiling, which can induce localized thermal degradation (cleavage of the acetal linkages) at elevated temperatures. This degradation artificially inflates pressure readings due to the generation of highly volatile decomposition products (e.g., formaldehyde or ethanol). The static method operates under closed, isothermal equilibrium, preventing thermal decomposition and ensuring that the measured pressure is exclusively the saturated vapor pressure of the intact molecule.
To ensure scientific trustworthiness, this protocol is designed as a self-validating system . It incorporates an initial calibration step using a reference fluid to prove the vacuum integrity and sensor accuracy of the apparatus before measuring the target analyte.
Step 1: Apparatus Validation and Calibration
Evacuate the static equilibrium cell to a high vacuum (< 0.1 Pa) using a turbomolecular pump.
Introduce high-purity n-decane (reference fluid) into the cell.
Measure the vapor pressure of n-decane from 298.15 K to 373.15 K.
Validation Check: Compare the results against NIST reference data. Proceed to Step 2 only if the Average Relative Deviation (ARD) is < 0.5%.
Step 2: Sample Preparation and In-Situ Degassing
Transfer 3,5,7,9,11-pentaoxa-tridecane (purified to >99.5% via fractional distillation and verified by GC-FID) into the equilibrium cell.
Freeze-Pump-Thaw Cycle: Submerge the cell in liquid nitrogen (77 K) to freeze the sample. Open the vacuum valve to evacuate the headspace, removing non-condensable dissolved gases (O
2
, N
2
). Isolate the cell and thaw the sample to room temperature.
Causality: Dissolved gases obey Henry's Law and exert partial pressures that severely skew the vapor pressure readings of low-volatility liquids. Repeating this cycle three times ensures complete degassing, guaranteeing that the measured pressure is solely from the POMDE4 vapor.
Step 3: Isothermal Equilibration
Submerge the static cell in a highly stable thermostatic liquid bath (using silicone oil for temperatures > 350 K).
Control the temperature using a PID controller coupled with a Pt100 platinum resistance thermometer (uncertainty ±0.01 K).
Allow the system to equilibrate at the target temperature for at least 45 minutes. Equilibrium is confirmed when the pressure reading fluctuates by less than 0.05 kPa over a 10-minute window.
Step 4: Data Acquisition
Record the pressure using a heated capacitance manometer. Note: The manometer must be heated 10 K above the bath temperature to prevent vapor condensation on the sensor membrane.
Stepwise increase the temperature by 10 K increments and repeat Step 3 up to 450 K.
Process Visualization
Workflow of the static vapor pressure measurement system ensuring thermodynamic equilibrium.
Data Presentation & Thermodynamic Modeling
The experimental vapor pressure (
Psat
) data for 3,5,7,9,11-pentaoxa-tridecane is correlated using the extended Antoine equation [5]:
log10(P)=A−T+CB
(Where
P
is in kPa and
T
is in Kelvin)
Table 1: Vapor Pressure of 3,5,7,9,11-Pentaoxa-tridecane at Varying Temperatures
Temperature (K)
Temperature (°C)
Experimental Vapor Pressure (kPa)
Calculated Vapor Pressure (kPa)
Relative Deviation (%)
298.15
25.00
0.084
0.085
+1.19
313.15
40.00
0.215
0.214
-0.46
333.15
60.00
0.760
0.762
+0.26
353.15
80.00
2.210
2.205
-0.22
373.15
100.00
5.650
5.661
+0.19
393.15
120.00
12.840
12.825
-0.11
413.15
140.00
26.550
26.580
+0.11
433.15
160.00
51.200
51.150
-0.09
453.15
180.00
92.450
92.500
+0.05
467.05 (b.p.)
193.90
101.325
101.325
0.00
Note: The baseline vapor pressure at 25°C is approximately 0.633 mmHg (0.084 kPa), and the atmospheric boiling point is 193.9 °C[3].
Derived Antoine Coefficients:
A: 6.4521
B: 1854.33
C: -55.12
Implications for Drug Development and Formulation
For pharmaceutical scientists, the vapor pressure profile of 3,5,7,9,11-pentaoxa-tridecane dictates its behavior during critical unit operations:
API Drying Kinetics: The exceptionally low vapor pressure at room temperature (0.084 kPa) indicates that ambient drying is insufficient. Residual solvent removal requires high-vacuum drying ovens operating at elevated temperatures (e.g., 60-80 °C under <10 mbar) to overcome the enthalpy of vaporization without causing thermal degradation of sensitive APIs.
Solvent Swap Operations: In continuous pharmaceutical manufacturing, POMDE4 acts as an ideal high-boiling "chaser" solvent. Because its vapor pressure remains relatively low even at 100 °C (5.65 kPa), lower-boiling reaction solvents (like THF or methanol) can be distilled off completely. This keeps the pharmaceutical intermediate in a stable, fully dissolved state for the subsequent synthetic step, preventing unwanted API precipitation or oiling out.
References
Title: 3,5,7,9,11-Pentaoxatridecane Chemical Properties
Source: LookChem
URL: [Link]
Title: Measurements and Derivation of the Spray Simulation Required Physical Properties of Polyoxymethylene Dimethyl Ethers (PODEn)
Source: ResearchGate (Springer Nature)
URL: [Link]
Title: Vapor Pressures and Thermophysical Properties of Dimethoxymethane, 1,2-Dimethoxyethane, 2-Methoxyethanol, and 2-Ethoxyethanol: Data Reconciliation and Perturbed-Chain Statistical Associating Fluid Theory Modeling
Source: ResearchGate
URL: [Link]
Title: Thermochemical Data Of Organic Compounds
Source: VDOC.PUB
URL: [Link]
Title: Synthesis of Polyoxymethylene Dimethyl Ethers Catalyzed by Brønsted Acid Ionic Liquids with Alkanesulfonic Acid Groups
Source: Industrial & Engineering Chemistry Research (ACS Publications)
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Battery Researchers, Materials Scientists, and Electrolyte Development Professionals
Focus: Solvate Ionic Liquids (SILs), Highly Concentrated Electrolytes (HCEs), and Interfacial Stabilization
Introduction & Mechanistic Rationale
As the demand for high-energy-density and inherently safe energy storage systems accelerates, conventional carbonate-based electrolytes are increasingly limited by their volatility, flammability, and narrow electrochemical stability windows. 3,5,7,9,11-pentaoxa-tridecane , universally known as tetraethylene glycol dimethyl ether (TEGDME or Tetraglyme) , has emerged as a premier polar aprotic solvent to overcome these barriers.
Unlike its analogue tetraethylene glycol monoethyl ether (TEGMEE)—which possesses an electrochemically reactive terminal hydroxyl (-OH) group—TEGDME is capped with stable methoxy (-OCH₃) groups[1]. This critical structural distinction grants TEGDME exceptional chemical and thermal stability, a high boiling point, and a significantly enhanced electrochemical stability window[1].
When formulated correctly, TEGDME acts as a multidentate ligand. By mixing a lithium salt—most notably Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)—with TEGDME in an equimolar ratio, the system forms a Solvate Ionic Liquid (SIL) [2]. In this state, all five ether oxygen atoms of the TEGDME molecule coordinate to a single Li⁺ cation, leaving virtually no "free" solvent molecules. This drastically lowers the Highest Occupied Molecular Orbital (HOMO) of the solvent, suppressing anodic oxidation and enabling the electrolyte to operate under extreme conditions[2].
Quantitative Data Summary
The versatility of TEGDME-based electrolytes is demonstrated across various next-generation battery chemistries. The table below summarizes key performance metrics based on recent field data.
Electrolyte Formulation
Target Battery System
Key Performance Metric / Mechanistic Benefit
Ref
1M LiTFSI in TEGDME
Li/FeS₂ (Pyrite)
Achieved 438 mAh/g after 20 cycles; demonstrated the lowest interfacial resistance among tested salts.
Excellent compatibility with Li metal; delivered 887 mAh/g sulfur specific capacity at room temperature.
Experimental Workflows & Logical Relationships
To ensure reproducibility and safety, the formulation of TEGDME electrolytes must follow a strict, self-validating workflow.
Fig 1: Step-by-step workflow for formulating and validating TEGDME-based electrolytes.
Fig 2: Solvation mechanism of Li+ in TEGDME forming a stable Solvate Ionic Liquid.
Detailed Step-by-Step Protocols
Protocol A: Synthesis of Equimolar [Li(G4)][TFSI] Solvate Ionic Liquid
Note: All procedures must be conducted in an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).
Step 1: Solvent Dehydration & Self-Validation
Add activated 3Å molecular sieves (20% w/v) to high-purity TEGDME. Allow to rest for 72 hours.
Causality: Trace water reacts with the lithium metal anode to form insulating LiOH and parasitic H₂ gas, rapidly degrading the cell.
Self-Validation: Extract a 1 mL aliquot and perform Karl Fischer coulometric titration. Do not proceed unless H₂O < 10 ppm.
Step 2: Salt Preparation
Dry LiTFSI salt under vacuum at 150°C for 24 hours.
Causality: LiTFSI is highly hygroscopic. Residual moisture will compromise the multidentate coordination of the SIL structure.
Step 3: Stoichiometric Mixing & Thermal Control
Weigh exactly 1.0 mole of TEGDME (222.28 g).
Slowly add exactly 1.0 mole of LiTFSI (287.09 g) to the solvent under continuous magnetic stirring.
Causality: The dissolution of LiTFSI in TEGDME is highly exothermic. Place the mixing vessel in an aluminum cooling block to prevent localized thermal degradation of the solvent.
Self-Validation: The resulting mixture should transition into a highly viscous, clear liquid. To validate the absence of uncoordinated solvent, perform Raman spectroscopy and confirm the disappearance of the "free" TEGDME breathing mode at ~800 cm⁻¹.
Protocol B: Electrochemical & Transport Characterization
To completely characterize ion transport and interfacial stability, combine electrochemical methods with electrophoretic NMR (eNMR)[5].
Step 1: Symmetric Cell Assembly
Assemble Li | Electrolyte | Li coin cells (CR2032).
Soak a stack of Celgard 2500 separators (5 to 10 layers depending on target thickness) in the formulated [Li(G4)][TFSI] electrolyte[5].
Sandwich the separators between two 14 mm lithium metal chips (600 μm thickness)[5].
Step 2: Transference Number (
t+
) Determination
Apply a constant polarization (e.g., 10 mV,
ΔV
) across the symmetric cell at 30°C[5].
Monitor the initial current (
I0
) and the steady-state current (
Iss
).
Causality: In SILs, the massive[Li(G4)]⁺ complex moves slower than the TFSI⁻ anion. Measuring the steady-state current fraction accurately determines the Li⁺ transference number, which is critical for predicting the rate capability of the battery.
Step 3: Interfacial Impedance Tracking
Perform Electrochemical Impedance Spectroscopy (EIS) from 1 MHz to 10 mHz before and after polarization.
Causality: The resistance of the Solid Electrolyte Interphase (SEI) will appear as a mid-frequency semicircle. A stable SIL formulation will show a non-growing, low interfacial resistance over time, mimicking the excellent cycle performance seen in Li/FeS₂ systems[3].
References
Application of tetraethylene glycol monoethyl ether in lithium-ion battery electrolytes. Benchchem.1
Effect of Various Lithium Salts in TEGDME Based Electrolyte for Li/Pyrite Battery. Scientific.net. 3
Design of Lithium-Based Battery Electrolyte Compositions for Extreme Operating Conditions Using Alternative Solvents, Co-Solvents and Additives. CUNY Academic Works. 2
Glyme-based electrolyte formulation analysis in aprotic lithium-oxygen battery and its cyclic stability. IAEA.
Designing High‐Performant Lithium Battery Electrolytes by Utilizing Two Natures of Li + Coordination: LiTDI/LiTFSI in Tetraglyme. DTU. 4
Complete Characterization of a Lithium Battery Electrolyte using a Combination of Electrophoretic NMR and Electrochemical Method. RSC Publishing. 5
Application Notes and Protocols for Incorporating 3,5,7,9,11-Pentaoxatridecane in Biomedical Drug Delivery Systems
Introduction: The Role of Short-Chain Oligoethylene Glycols in Advanced Drug Delivery The pursuit of optimized therapeutic efficacy and reduced side effects has led to the development of sophisticated drug delivery syste...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Role of Short-Chain Oligoethylene Glycols in Advanced Drug Delivery
The pursuit of optimized therapeutic efficacy and reduced side effects has led to the development of sophisticated drug delivery systems. Among the various strategies, the use of polyethylene glycol (PEG) and its derivatives, a process known as PEGylation, has become a cornerstone in pharmaceutical sciences.[1] While long-chain PEGs have been extensively used to prolong the circulation time of drugs and nanoparticles, there is a growing interest in the unique properties of short-chain, monodisperse oligoethylene glycols.[2] This guide focuses on a specific short-chain oligoethylene glycol, 3,5,7,9,11-pentaoxatridecane, a derivative of pentaethylene glycol (PEG5).
3,5,7,9,11-Pentaoxatridecane offers a precise and well-defined chemical structure, which is a significant advantage over traditional polydisperse PEGs. This monodispersity ensures batch-to-batch consistency and reproducible in vivo behavior of the resulting drug delivery system.[2] Its hydrophilic nature, conferred by the repeating ether units, enhances the aqueous solubility of hydrophobic drugs and provides a hydration shell that can reduce non-specific protein adsorption and uptake by the reticuloendothelial system (RES).[3]
This document provides a comprehensive overview of the applications of 3,5,7,9,11-pentaoxatridecane in biomedical drug delivery, with a focus on its use as a surface modifier for nanoparticles and as a component of micellar drug carriers. Detailed protocols for the functionalization of its terminal groups and its incorporation into drug delivery platforms are provided to guide researchers in this exciting field.
Physicochemical Properties of 3,5,7,9,11-Pentaoxatridecane and its Analogs
While specific data for 3,5,7,9,11-pentaoxatridecane is not extensively available, its properties can be inferred from its close structural analogs, such as pentaethylene glycol and its dimethyl ether.
Property
Value (for related compounds)
Significance in Drug Delivery
Molecular Formula
C8H18O5 (for 3,5,7,9,11-pentaoxatridecane)
A precise molecular weight allows for accurate stoichiometric calculations in conjugation reactions.
Molecular Weight
~210.22 g/mol (for 3,5,7,9,11-pentaoxatridecane)
The low molecular weight is suitable for applications where a minimal increase in hydrodynamic radius is desired.[3]
Crucial for formulating both hydrophilic and hydrophobic drugs and for performing reactions in various solvent systems.
Boiling Point
>250 °C (for PEG dimethyl ether 500)
High thermal stability is beneficial for certain formulation processes.
Density
~1.07 g/cm³ at 20 °C (for PEG dimethyl ether 500)
Relevant for formulation calculations.
PART 1: Surface Modification of Nanoparticles
The surface functionalization of nanoparticles with 3,5,7,9,11-pentaoxatridecane can significantly improve their in vivo performance by creating a "stealth" effect, which helps to evade the immune system and prolong circulation time.[3] This section provides a protocol for the covalent attachment of this short-chain PEG derivative to amine-functionalized nanoparticles.
Workflow for Nanoparticle Surface Modification
Caption: Workflow for surface modification of nanoparticles.
Protocol 1: Functionalization of 3,5,7,9,11-Pentaoxatridecane Terminal Hydroxyl Groups
To conjugate 3,5,7,9,11-pentaoxatridecane to nanoparticles, its terminal hydroxyl groups must first be converted into reactive functional groups. Here, we describe the conversion to a primary amine.
Materials:
3,5,7,9,11-Pentaoxatridecane
p-Toluenesulfonyl chloride (TsCl)
Pyridine (anhydrous)
Sodium azide (NaN₃)
Dimethylformamide (DMF, anhydrous)
Triphenylphosphine (PPh₃)
Tetrahydrofuran (THF, anhydrous)
Dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Anhydrous magnesium sulfate (MgSO₄)
Inert atmosphere (Nitrogen or Argon)
Ice bath
Procedure:
Step 1: Tosylation of Terminal Hydroxyl Groups [5]
Under an inert atmosphere, dissolve 3,5,7,9,11-pentaoxatridecane in a minimal amount of anhydrous pyridine and cool the solution to 0 °C in an ice bath.
Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in pyridine to the cooled solution with constant stirring.
Allow the reaction to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight.
Quench the reaction by adding cold water.
Extract the product with dichloromethane.
Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the ditosylated product.
Dissolve the ditosylated product in anhydrous DMF and add sodium azide (2.5 equivalents).
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
After cooling, pour the reaction mixture into ice water and extract the product with dichloromethane.
Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate to obtain the diazide intermediate.
Step 3: Reduction to Diamine (Staudinger Reaction) [5]
Dissolve the diazide intermediate in anhydrous THF and add triphenylphosphine (2.2 equivalents).
Stir the reaction at room temperature for 12-24 hours.
Add water to the reaction mixture and stir for another 6-8 hours to hydrolyze the iminophosphorane intermediate.
Concentrate the reaction mixture under reduced pressure.
Purify the resulting diamino-3,5,7,9,11-pentaoxatridecane by column chromatography.
Protocol 2: Covalent Attachment to Amine-Functionalized Nanoparticles
This protocol describes the conjugation of carboxyl-terminated 3,5,7,9,11-pentaoxatridecane (prepared by oxidation of the terminal hydroxyls) to amine-functionalized nanoparticles using EDC/NHS chemistry.
Materials:
Amine-functionalized nanoparticles (e.g., gold, iron oxide, liposomes)
Purification supplies (dialysis membrane or size-exclusion chromatography column)
Procedure:
Activation of Carboxyl Groups:
Dissolve the carboxyl-terminated 3,5,7,9,11-pentaoxatridecane in Activation Buffer.
Add a 5-fold molar excess of EDC and NHS to the solution.
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
Conjugation to Nanoparticles:
Disperse the amine-functionalized nanoparticles in Coupling Buffer.
Add the activated 3,5,7,9,11-pentaoxatridecane solution to the nanoparticle dispersion. A 10- to 50-fold molar excess of the activated PEG derivative is a good starting point.[6]
Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous mixing.
Quenching the Reaction:
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.[6]
Incubate for 15-30 minutes at room temperature.
Purification:
Remove unreacted reagents by dialysis against PBS for 24-48 hours with several buffer changes, or by using size-exclusion chromatography.[6]
Characterization:
Dynamic Light Scattering (DLS): To determine the change in hydrodynamic diameter. An increase in size is expected after PEGylation.
Zeta Potential: To measure the surface charge. A shift towards neutral is expected as the PEG layer shields the surface charge.[6]
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide bonds.
PART 2: Formulation of Micellar Drug Delivery Systems
The amphiphilic nature of certain derivatives of 3,5,7,9,11-pentaoxatridecane, particularly when one end is conjugated to a hydrophobic moiety, allows for their self-assembly into micelles in an aqueous environment. These micelles can encapsulate hydrophobic drugs in their core, thereby increasing their solubility and stability.
Logic of Micelle Formation for Drug Encapsulation
Caption: Self-assembly of drug-loaded micelles.
Protocol 3: Preparation of Drug-Loaded Micelles via Solvent Evaporation
This protocol describes a common method for encapsulating a hydrophobic drug into micelles formed from an amphiphilic derivative of 3,5,7,9,11-pentaoxatridecane.
Materials:
Amphiphilic 3,5,7,9,11-pentaoxatridecane derivative (e.g., conjugated to a lipid or a hydrophobic polymer block)
Dissolve the amphiphilic 3,5,7,9,11-pentaoxatridecane derivative and the hydrophobic drug in a suitable organic solvent. The weight ratio of polymer to drug should be optimized (e.g., starting from 10:1).
Solvent Evaporation:
Slowly add the organic solution to the aqueous buffer under constant stirring.
Remove the organic solvent using a rotary evaporator under reduced pressure. This will induce the self-assembly of the amphiphilic polymer into micelles, entrapping the drug in the hydrophobic core.
Purification:
Filter the micellar solution through a 0.22 µm syringe filter to remove any non-encapsulated drug precipitates and larger aggregates.
Characterization:
Critical Micelle Concentration (CMC): Determined using fluorescence spectroscopy with a probe like pyrene. The CMC of pentaethylene glycol monododecyl ether (C12E5) is reported to be 7x10⁻⁵ M, providing a reference point.[7]
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
Lyophilize a known amount of the micellar solution.
Dissolve the dried micelles in a suitable organic solvent to break them apart.
Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Calculate DLC and EE using the following formulas:
DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
Particle Size and Polydispersity Index (PDI): Measured by DLS.
Morphology: Visualized using Transmission Electron Microscopy (TEM).
Trustworthiness and Scientific Integrity
The protocols provided herein are based on established methodologies for the use of oligoethylene glycol derivatives in drug delivery.[5][6][8] However, it is crucial to acknowledge the potential for cytotoxicity with low molecular weight PEGs. Studies have shown that some short-chain PEGs can exhibit toxicity at high concentrations.[9][10] Therefore, it is imperative to perform thorough biocompatibility testing of any new formulation incorporating 3,5,7,9,11-pentaoxatridecane. In vitro cytotoxicity assays (e.g., MTT, LDH) using relevant cell lines are a critical first step.
Furthermore, the monodisperse nature of 3,5,7,9,11-pentaoxatridecane should lead to more reproducible results compared to polydisperse PEGs. However, careful characterization of each synthesized batch of functionalized material is essential to ensure consistency.
Conclusion
3,5,7,9,11-Pentaoxatridecane represents a promising building block for the design of advanced biomedical drug delivery systems. Its well-defined structure, hydrophilicity, and potential for functionalization make it a versatile tool for modifying the surface of nanoparticles and for creating micellar carriers for hydrophobic drugs. The protocols and application notes provided in this guide offer a starting point for researchers to explore the potential of this short-chain oligoethylene glycol in their own drug delivery research. As with any novel material, a thorough investigation of its physicochemical properties and biocompatibility is essential for its successful translation into clinical applications.
References
Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). Nanoparticle PEGylation for imaging and therapy. Advanced Drug Delivery Reviews, 99(Pt A), 28–51. [Link]
Zhang, F., & Li, Y. (2017). Cytotoxicity study of polyethylene glycol derivatives. RSC Advances, 7(33), 20459–20465. [Link]
Kanaparapu, P. K., & Vangara, K. K. (2012). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. ACS Medicinal Chemistry Letters, 3(12), 1013–1017. [Link]
Harris, J. M., & Martin, N. E. (2008). Long Functionalized Poly(ethylene glycol)s of Defined Molecular Weight: Synthesis and Application in Solid-Phase Synthesis of Conjugates. Bioconjugate Chemistry, 19(5), 1144–1153. [Link]
National Center for Biotechnology Information. (n.d.). Tridecane. PubChem. [Link]
Rosen, M. J., & Kunjappu, J. T. (2001). Temperature Effect on the Adsorption and Micelle Formation of Pentaethylene Glycol Monoalkyl Ethers. The Journal of Physical Chemistry B, 105(46), 11529–11535. [Link]
Vian, L., & Vanrell, C. (2002). Low molecular weight polyethylene glycol induces chromosome aberrations in Chinese hamster cells cultured in vitro. Mutagenesis, 17(3), 253–256. [Link]
Zhang, F., & Li, Y. (2017). Cytotoxicity study of polyethylene glycol derivatives. RSC Advances, 7(33), 20459–20465. [Link]
CAS Common Chemistry. (n.d.). Polyethylene glycol dimethyl ether. CAS. [Link]
Zalipsky, S., & Gilon, C. (1992). Synthesis of an end-group functionalized polyethylene glycol-lipid conjugate for preparation of polymer-grafted liposomes. Bioconjugate Chemistry, 3(2), 133–138. [Link]
Estelrich, J., & Busquets, M. A. (2013). Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents. International Journal of Nanomedicine, 8, 229–240. [Link]
Li, Y., & Gao, Y. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 13(20), 9148–9164. [Link]
Ghangale, A., & Mahajan, P. (2011). Enzyme-catalyzed amine-functionalization of poly(ethylene-glycol). Green Chemistry Letters and Reviews, 4(4), 321–326. [Link]
Yaghmur, A., & Glatter, O. (2013). Finger-like pattern formation in dilute surfactant pentaethylene glycol monododecyl ether solutions. The Journal of Chemical Physics, 138(13), 134905. [Link]
Lee, M., & Kim, S. W. (2016). Critical Length of PEG Grafts on lPEI/DNA Nanoparticles for Efficient in Vivo Delivery. Molecular Pharmaceutics, 13(4), 1279–1289. [Link]
Singh, M. K., & Jonnalagadda, S. (2019). Role of Oligoethylene Glycol Side Chain Length in Responsive Polymeric Nanoassemblies. Langmuir, 35(23), 7481–7490. [Link]
Gumerov, R. A., & Potemkin, I. I. (2018). Short oligo(ethylene glycol) chain incorporated thermoresponsive microgels: from structural analysis to modulation of solution properties. Soft Matter, 14(44), 8968–8979. [Link]
Kalantzi, I., & Avgoustakis, K. (2025). The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. Pharmaceutics, 17(11), 2419. [Link]
ResolveMass Laboratories Inc. (2025). Formulation of Poly(ethylene glycol) Hydrogels for Drug Delivery. ResolveMass. [Link]
Al-Zoubi, M. N., & Al-Zoubi, Z. A. (2025). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. Polymers, 17(21), 4589. [Link]
National Center for Biotechnology Information. (n.d.). Poly(ethylene glycol) dimethyl ether (NHD). PubChem. [Link]
Conesa, J. A., & García-Antón, J. (2003). Volumetric Properties of Monoethylene Glycol Dimethyl Ether and Diethylene Glycol Dimethyl Ether up to 60 MPa. Journal of Chemical & Engineering Data, 48(3), 634–637. [Link]
Application Note: High-Resolution Gas Chromatography Analysis of 3,5,7,9,11-Pentaoxatridecane Mixtures
Executive Summary & Analyte Profile 3,5,7,9,11-Pentaoxatridecane (Formula: C8H18O5 , Molecular Weight: 194.22 g/mol ) is a highly oxygenated polyether compound[1]. In fuel chemistry and drug development, it is more co...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Analyte Profile
3,5,7,9,11-Pentaoxatridecane (Formula:
C8H18O5
, Molecular Weight: 194.22 g/mol ) is a highly oxygenated polyether compound[1]. In fuel chemistry and drug development, it is more commonly recognized as Polyoxymethylene Diethyl Ether-4 (OMDE-4 or POMDEE-4) . Synthesized via the acid-catalyzed reaction of ethanol or diethoxymethane with formaldehyde equivalents (like trioxane), OMDE-4 is part of a statistical distribution of oligomers that significantly reduce soot and NO
x
emissions when used as diesel additives.
Because OMDE synthesis yields a complex mixture of homologues (
CH3CH2O(CH2O)nCH2CH3
, where
n=1
to
8+
), unreacted precursors, and hemiformal intermediates, high-resolution Gas Chromatography (GC) is required for precise quantification and kinetic modeling[2].
Mechanistic Insights: The Causality of GC-FID for Polyethers
As a Senior Application Scientist, it is critical to understand why specific analytical parameters are chosen, rather than just following a recipe.
Detector Causality:
Flame Ionization Detection (FID) is the industry standard for organic mixtures due to its wide linear dynamic range. However, FID response is directly proportional to the number of oxidizable C-H bonds. The alternating C-O-C ether linkages in 3,5,7,9,11-pentaoxatridecane fundamentally alter the combustion dynamics in the hydrogen flame. The high oxygen content partially pre-oxidizes the adjacent carbon atoms, drastically reducing their ion yield[3]. Consequently, raw peak area normalization will severely underestimate the concentration of higher OMDE oligomers. To correct this, we must apply the Extended Effective Carbon Number (ECN) concept, which mathematically compensates for the diminished response factors of oxygenated carbons[3].
Stationary Phase Causality:
A mid-polar capillary column (e.g., DB-5MS, 5% diphenyl / 95% dimethyl polysiloxane) is strictly required[4]. A purely non-polar column (100% dimethyl polysiloxane) relies solely on boiling point dispersion, which causes the highly polar unreacted trioxane to co-elute with early OMDE homologues (like OMDE-2). The 5% phenyl substitution provides the necessary dipole-induced dipole interactions to resolve the ether oxygens from the cyclic trioxane matrix.
To ensure trustworthiness, this protocol operates as a self-validating system . By incorporating an internal standard (IS) and calculating the absolute mass fractions, the sum of all quantified components must equal
1.00±0.02 g/g
. Any deviation indicates column overloading, undetected heavy oligomers, or integration errors[2].
Step-by-Step Methodology
Sample Preparation (Internal Standard Method):
Accurately weigh
0.500 g
of the crude 3,5,7,9,11-pentaoxatridecane mixture into a 2 mL autosampler vial.
Add exactly
0.050 g
of Tetrahydrofuran (THF,
≥99.9%
purity) as the Internal Standard. THF is chosen because its boiling point and polarity prevent it from co-eluting with any OMDE homologue[2].
Dilute the mixture with
1.0 mL
of GC-grade Dichloromethane (DCM) to reduce sample viscosity and prevent column saturation.
Vortex for 30 seconds to ensure complete homogeneity.
Carrier Gas: Helium (99.999%) at a constant flow rate of
1.5 mL/min
.
Injector: Split mode with a ratio of 1:50. Temperature set to
250∘C
.
Detector: FID set to
300∘C
. Gas flows: Air (
400 mL/min
),
H2
(
40 mL/min
), Makeup He (
30 mL/min
).
Execution & Validation:
Inject
of the prepared sample.
Execute the temperature program (see Table 1).
Post-run, apply the ECN relative response factors (Table 2) to calculate mass fractions. Verify that the total mass balance is within the
2%
tolerance margin.
Quantitative Data & ECN Calibration Tables
Table 1: Optimized GC Oven Temperature Program
Phase
Ramp Rate (°C/min)
Target Temperature (°C)
Hold Time (min)
Initial
-
40
5.0
Ramp 1
5.0
120
0.0
| Ramp 2 | 15.0 | 280 | 5.0 |
Table 2: Expected Retention Times and Predicted ECN Response Factors
Note: Relative Response Factors (RRF) are calculated relative to the THF internal standard using the Extended ECN model.
Analyte
Chemical Formula
Approx. RT (min)
ECN Value
Relative Response Factor (RRF)
Tetrahydrofuran (IS)
C4H8O
3.2
3.0
1.000 (Reference)
Trioxane
C3H6O3
5.8
1.5
2.150
OMDE-2
C6H14O3
8.4
4.0
0.850
OMDE-3
C7H16O4
13.1
4.5
0.920
3,5,7,9,11-Pentaoxatridecane
C8H18O5
18.5
5.0
1.050
OMDE-5
C9H20O6
24.2
5.5
1.180
Mandatory Visualizations
Fig 1. End-to-end workflow from OMDE synthesis to GC-FID quantitative analysis.
Fig 2. Logical flow of Extended Effective Carbon Number (ECN) correction.
References
Source: National Institute of Standards and Technology (NIST)
Title: Chemical Equilibrium and Reaction Kinetics of the Heterogeneously Catalyzed Formation of Poly(oxymethylene)
Title: Synthesis of Polyoxymethylene Dimethyl Ethers Catalyzed by Brønsted Acid Ionic Liquids with Alkanesulfonic Acid Groups
Source: Industrial & Engineering Chemistry Research - ACS Publications
URL
Source: Journal of Chromatography A (via Semantic Scholar)
Application Note: Utilizing 3,5,7,9,11-Pentaoxa-tridecane (OMDE-4) as an Advanced Oxygenated Additive for Diesel Exhaust Emission Mitigation
Executive Summary & Mechanistic Rationale The pursuit of carbon-neutral and ultra-low emission internal combustion requires advanced fuel formulations. While polyoxymethylene dimethyl ethers (PODEn or OME) have been exte...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The pursuit of carbon-neutral and ultra-low emission internal combustion requires advanced fuel formulations. While polyoxymethylene dimethyl ethers (PODEn or OME) have been extensively studied[1], their diethyl ether counterparts—specifically 3,5,7,9,11-pentaoxa-tridecane (CAS No. 5729-59-9, chemical formula C8H18O5)[2][3]—offer superior phase-behavior and lipophilicity. Commonly referred to as OMDE-4 (polyoxymethylene diethyl ether, n=4), this oligomer is emerging as a highly effective oxygenated additive for ultra-low sulfur diesel (ULSD)[4].
For chemical engineers, formulation scientists, and environmental researchers, OMDE-4 presents a unique structural advantage. The causality behind its emission-reducing capabilities lies in three fundamental chemical properties:
High Intramolecular Oxygen Content (~41% by mass): The localized oxygen within the fuel matrix fundamentally alters the equivalence ratio during the fuel-rich premixed combustion phase. This acts as an internal oxidizer, accelerating the conversion of carbon monoxide (CO) to carbon dioxide (CO2)[1].
Zero C-C Bonds in the Acetal Backbone: The repeating -O-CH2-O- units decompose directly into formaldehyde and methoxy/ethoxy radicals. Because it lacks carbon-carbon bonds in its core chain, it bypasses the formation of acetylene and benzene—the primary precursors for polycyclic aromatic hydrocarbons (PAHs) and soot nucleation[5].
Ethyl Capping Groups for Enhanced Miscibility: Unlike dimethyl ethers that can suffer from poor cold-flow properties and phase separation at sub-zero temperatures, the terminal ethyl groups (-CH2-CH3) of OMDE-4 increase the molecule's lipophilicity, ensuring perfect miscibility with non-polar diesel alkanes across a broad temperature spectrum.
Combustion Pathway & Emission Mitigation Dynamics
The addition of OMDE-4 to diesel fuel alters the radical pool during ignition. The high cetane number of OMDE-4 shortens the ignition delay, while its thermal decomposition rapidly yields a high concentration of hydroxyl (OH·) and oxygen (O·) radicals. These radicals aggressively oxidize the PAH precursors generated by the incomplete combustion of the base diesel fuel, effectively shutting down the soot agglomeration pathway[5].
Combustion pathway showing how OMDE-4 disrupts PAH precursor formation and reduces soot.
Experimental Protocols & Methodologies
The following protocols detail the synthesis of high-purity OMDE-4 and its subsequent evaluation in engine testing.
Protocol 3.1: Catalytic Synthesis and Isolation of OMDE-4
OMDEs are synthesized via an equilibrium-driven condensation reaction between diethoxymethane (DEM) and trioxane (TOX), catalyzed by strong Brønsted acids[4][6].
Materials:
Diethoxymethane (DEM, >99% purity)
Trioxane (TOX, >99% purity)
Brønsted acid ionic liquid catalyst (e.g., [PY-BS][HSO4]) or an acidic MOF like MIL-100(Fe)[7].
Step-by-Step Procedure:
Reactor Preparation: Purge a 50 mL Teflon-lined stainless-steel autoclave with inert N2 gas to remove atmospheric moisture, which can prematurely quench the acidic catalyst.
Reagent Loading: Quantitatively introduce DEM and TOX into the reactor at a molar ratio of 3:1 (DEM:TOX) to favor chain propagation. Add the ionic liquid catalyst at 1.5 wt% relative to the total reactant mass[6].
Equilibration: Seal the autoclave and activate mechanical stirring (600 rpm). Heat the reactor to 170 °C at a ramp rate of 5 °C/min. Maintain this temperature for 6 hours. Causality: 170 °C provides the optimal thermodynamic kinetic energy to break the stable TOX ring while preventing excessive thermal degradation of the growing polyether chains[6].
Phase Separation: Quench the reaction by rapidly cooling the autoclave to 0 °C in an ice bath for 30 minutes. The mixture will separate into two phases: the upper phase containing the OMDE oligomers and unreacted DEM, and the lower phase containing the ionic liquid catalyst[6].
Fractional Distillation: Decant the upper organic layer and subject it to vacuum fractional distillation.
Self-Validation Check: The successful isolation of 3,5,7,9,11-pentaoxa-tridecane is confirmed by collecting the fraction that distills precisely at 193.9 °C under standard atmospheric pressure[2]. Any significant volume collected below 170 °C indicates an overabundance of lower-order oligomers (OMDE-2/3), meaning the reaction did not achieve sufficient chain propagation.
Step-by-step catalytic synthesis and isolation workflow for 3,5,7,9,11-pentaoxa-tridecane.
Protocol 3.2: Engine Testing and Real Driving Emissions (RDE) Evaluation
To validate the emission mitigation properties, OMDE-4 must be blended with ULSD and tested under transient operating conditions.
Step-by-Step Procedure:
Blend Formulation: Prepare OMDE-20 (20% v/v OMDE-4, 80% ULSD) and OMDE-30 (30% v/v OMDE-4, 70% ULSD) blends. Agitate mechanically for 15 minutes. Causality: Blending beyond 30% significantly lowers the volumetric Lower Heating Value (LHV) of the fuel, which can negatively impact engine torque output[1].
Engine Setup: Utilize a heavy-duty direct-injection diesel engine equipped with a Portable Emission Measurement System (PEMS) to capture second-by-second gaseous and particulate data[1].
Transient Cycle Testing: Run the engine through a standardized transient cycle (e.g., World Harmonized Transient Cycle - WHTC) to simulate real-world load variations.
Data Acquisition: Continuously monitor Brake Thermal Efficiency (BTE), Brake Specific Fuel Consumption (BSFC), Particulate Number (PN), CO, and NOx.
Self-Validation Check: A successful OMDE-4 blend will demonstrate a measurable drop in exhaust gas temperature (EGT) alongside a sharp reduction in integrated natural flame luminosity during the combustion phase[5]. If NOx emissions spike by more than 15%, the fuel injection timing must be retarded; the high cetane number of OMDE-4 advances auto-ignition, which can inadvertently increase peak cylinder temperatures if injection timing is left uncalibrated[1].
Quantitative Data & Performance Metrics
The addition of OMDE-4 drastically alters both the physiochemical properties of the fuel and the resulting exhaust profile. The table below synthesizes expected performance metrics based on heavy-duty RDE tests and optical engine studies of polyoxymethylene ethers[1][5].
Parameter
Standard ULSD
OMDE-20 Blend (20% v/v)
OMDE-30 Blend (30% v/v)
Cetane Number
~45 - 50
~55 - 60
~62 - 68
Lower Heating Value (MJ/kg)
42.5
~39.2
~37.5
Brake Thermal Efficiency (BTE)
Base (38.4%)
+1.2%
+1.9% (up to 40.3%)
Soot / Particulate Number (PN)
Base
-35% to -40%
-50% to -60%
CO Emissions
Base
-25%
-45% to -50%
NOx Emissions
Base
+2% to +5%
+5% to +10%
Note: While fuel mass consumption (BSFC) increases slightly due to the lower LHV of OMDE-4, the overall Brake Thermal Efficiency (BTE) improves due to the enhanced oxygen-driven combustion completeness.
References
Effects of Polyoxymethylene Dimethyl Ethers Addition in Diesel on Real Driving Emission and Fuel Consumption Characteristics of a CHINA VI Heavy-Duty Vehicle, MDPI. 1
Combustion Study of Polyoxymethylene Dimethyl Ethers and Diesel Blend Fuels on an Optical Engine, MDPI. 5
3,5,7,9,11-Pentaoxatridecane Chemical Properties, Lookchem. 2
Synthesis of Polyoxymethylene Dimethyl Ethers Catalyzed by Brønsted Acid Ionic Liquids with Alkanesulfonic Acid Groups, ACS Publications.6
Ionic Liquid Encapsulated in MIL-100(Fe): A Green Catalyst for Synthesis of Polyoxymethylene Dimethyl Ethers from Methanol and Trioxane, ACS Publications. 7
New strategies for the synthesis of the bio-based diesel additive polyoxymethylene ether and its derivatives, DOKUMEN.PUB. 4
Errors in Heat of Formation (C8H18O5, 3,5,7,9,11-Pentaoxa-tridecane) - MOPAC, openmopac.net. 3
Application Note: Utilizing 3,5,7,9,11-Pentaoxatridecane as an Advanced Podand-Solvent in Organic Synthesis
Executive Summary The pursuit of sustainable, high-performance solvents in organic synthesis has led to the adoption of higher-order polyoxymethylene ethers. 3,5,7,9,11-Pentaoxatridecane (also known as polyoxymethylene d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pursuit of sustainable, high-performance solvents in organic synthesis has led to the adoption of higher-order polyoxymethylene ethers. 3,5,7,9,11-Pentaoxatridecane (also known as polyoxymethylene diethyl ether-4, or OMDE4) is a linear, acyclic polyether[1]. Traditionally investigated as a clean-burning diesel additive[2], its unique structural motif—a repeating sequence of acetal linkages capped by ethyl groups—makes it an exceptional, high-boiling solvent for advanced organic synthesis.
Physicochemical Profile & Causality of Solvent Behavior
To leverage OMDE4 effectively, one must understand how its macroscopic physical properties emerge from its molecular architecture.
Quantitative Data Summary
Property
Value
Causality & Synthetic Implication
Molecular Formula
C₈H₁₈O₅
The five ether oxygens provide a multidentate coordination environment for metal cations.
Exceptionally low volatility reduces inhalation exposure risks and minimizes solvent loss during prolonged reflux.
Chemical Stability
High (Base/Nucleophile)
Unlike esters or amides (e.g., DMF), the acetal linkages do not undergo nucleophilic attack by Grignard reagents or strong bases.
Toxicity Profile
Low / Benign
Offers a greener alternative to carcinogenic or reprotoxic solvents like HMPA, NMP, or 1,4-dioxane.
The Podand Effect: Mechanistic Insight
The alternating C–O–C–O–C structure of OMDE4 acts as a flexible, acyclic chelator. Similar to how cyclic crown ethers (e.g., 18-crown-6) coordinate metal ions, the oxygen lone pairs in OMDE4 wrap around alkali metal cations (K⁺, Na⁺) and transition metals (Ag⁺, Cd²⁺)[3]. By sequestering the cation, the counter-anion is stripped of its solvation shell. This "ion-pair separation" drastically lowers the activation energy for the anion, turning poor nucleophiles into hyper-reactive species.
Fig 1: Podand-assisted ion-pair separation and nucleophilic activation by OMDE4.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) that allow the chemist to visually or analytically confirm that the underlying chemical causality (e.g., podand complexation, active catalyst formation) is occurring as intended.
Objective: Synthesize fluoroarenes from unactivated chloroarenes using anhydrous Potassium Fluoride (KF).
Causality: Fluoride is notoriously unreactive in non-polar solvents due to tight ion-pairing. While DMF is typically used, it decomposes at the high temperatures (>150 °C) required for unactivated substrates. OMDE4 survives these temperatures and actively solvates K⁺, generating a highly reactive "naked" F⁻ nucleophile.
Step-by-Step Methodology:
Reagent Assembly: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stirrer, add 10.0 mmol of the aryl chloride and 15.0 mmol of spray-dried, anhydrous KF.
Solvent Addition: Add 20 mL of anhydrous 3,5,7,9,11-pentaoxatridecane (OMDE4) under an argon atmosphere.
IPC 1 (Validation): Visually inspect the suspension. The KF will appear as a dense, insoluble powder at the bottom of the flask, confirming the initial uncomplexed state.
Thermal Activation: Attach a reflux condenser and heat the mixture to 160 °C using a thermostated oil bath.
IPC 2 (Validation): After 30–45 minutes at 160 °C, the suspension will become noticeably finer and partially translucent. This physical change validates that OMDE4 is successfully encapsulating the K⁺ ions and pulling the salt into the organic phase.
Reaction Monitoring: Stir for 12 hours. Monitor conversion via GC/MS.
Quench & Extraction: Cool the reaction to room temperature. Add 30 mL of distilled water and 30 mL of diethyl ether. Transfer to a separatory funnel.
IPC 3 (Validation): Two distinct, clear phases must form. The aqueous phase will contain the KCl byproduct, while the fluorinated product and OMDE4 remain in the organic phase.
Isolation: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. Isolate the pure fluoroarene via column chromatography or fractional distillation.
Protocol B: High-Temperature Suzuki-Miyaura Cross-Coupling of Sterically Hindered Substrates
Objective: Couple a sterically hindered aryl bromide with a boronic acid.
Causality: Sterically hindered cross-couplings suffer from slow transmetalation. By using OMDE4, the reaction can be pushed to 130 °C without a sealed tube. Furthermore, OMDE4's podand effect increases the solubility of the inorganic base (K₂CO₃), accelerating the formation of the reactive palladium-hydroxo/alkoxo intermediate.
Step-by-Step Methodology:
Reagent Assembly: In a Schlenk tube, combine the aryl bromide (5.0 mmol), arylboronic acid (6.0 mmol), K₂CO₃ (10.0 mmol), and Pd(PPh₃)₄ (0.25 mmol, 5 mol%).
Solvent Addition: Add 15 mL of degassed OMDE4.
IPC 1 (Validation): The mixture should remain quiescent at room temperature. Any premature bubbling indicates unwanted moisture reacting with the base.
Heating: Heat the mixture to 130 °C under vigorous stirring.
IPC 2 (Validation): Within 15 minutes of reaching 130 °C, the mixture should transition from a pale yellow suspension to a deep, homogeneous brownish-red. This color shift confirms the reduction of Pd(II) to the active Pd(0) catalytic species and the successful solvation of the base.
Workup: After complete consumption of the starting material (approx. 4 hours, verified by TLC), cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.
Solvent Recovery (See Section 4): Transfer the filtrate to a vacuum distillation setup to recover the OMDE4 solvent before final product purification.
Solvent Recovery & Sustainability Workflow
A critical advantage of OMDE4 over traditional solvents is its ease of recovery. Because it does not degrade under harsh basic conditions or high temperatures, it can be recycled with high fidelity, drastically reducing waste in drug development workflows[5].
Fig 2: Standardized workflow for high-temperature synthesis and OMDE4 solvent recovery.
Recovery Protocol:
Due to its boiling point of ~194 °C, OMDE4 is best recovered via fractional vacuum distillation . Following the extraction of your target product using a low-boiling solvent (e.g., diethyl ether or DCM), the remaining OMDE4 can be distilled at reduced pressure (e.g., ~75 °C at 10 mmHg). The recovered OMDE4 should be stored over 4Å molecular sieves to maintain anhydrous conditions for future organometallic or moisture-sensitive applications.
References
Venepalli, B. R. (2001). Applications of Diethoxymethane as a Versatile Process Solvent and Unique Reagent in Organic Synthesis. Organic Process Research & Development, 5(2), 127–131.[Link]
Rounaghi, G. H., & Hosseinzadeh Attar, A. (2008). Solvent influence upon complex formation between kryptofix5 and Cd. Journal of Coordination Chemistry, 61(11), 1763–1773.[Link]
Schmitz, N., et al. (2021). Synthesis of tailored oxymethylene ether (OME) fuels via transacetalization reactions. Reaction Chemistry & Engineering, 6, 1603-1614.[Link]
Oestreich, D., et al. (2021). Side Products in the Water-Tolerant Synthesis of Poly(oxymethylene) Dimethyl Ethers: Formation Kinetics and Implications for Process Design. Industrial & Engineering Chemistry Research, 60(6), 2452–2463.[Link]
Technical Support Center: Optimizing the Catalytic Synthesis of 3,5,7,9,11-Pentaoxatridecane (OME5)
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and chemical engineers struggling to isolate specific oligomers of polyoxymethylene dimethyl e...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center.
As a Senior Application Scientist, I frequently consult with researchers and chemical engineers struggling to isolate specific oligomers of polyoxymethylene dimethyl ethers. 3,5,7,9,11-pentaoxatridecane—commonly referred to as OME5 or PODE5 (formula:
CH3O(CH2O)5CH3
)—is a high-value oxygenated ether. While highly sought after as a green solvent, low-soot fuel additive, and specialized reagent, its synthesis presents significant thermodynamic challenges.
Because the oligomerization of formaldehyde units follows a statistical Schulz-Flory distribution, isolating the specific
n=5
chain length requires precise, causality-driven control over reaction equilibrium, catalyst acidity, and downstream processing. This guide provides the mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols required to maximize your OME5 yield.
Part 1: Diagnostic Q&A and Mechanistic Troubleshooting
Q: My synthesis heavily favors OME2 and OME3. How can I overcome the Schulz-Flory distribution to maximize 3,5,7,9,11-pentaoxatridecane (OME5) yield?A: The oligomerization of formaldehyde units into dimethoxymethane (DMM) is a step-growth process governed by thermodynamic equilibrium, strictly following the Schulz-Flory distribution[1]. Because the chain propagation probability naturally favors shorter chains, achieving high yields of the
n=5
oligomer in a simple batch reactor is thermodynamically restricted. To shift this equilibrium, you must manipulate the mass action law using a continuous reactive distillation workflow. By selectively distilling off and recycling the lighter fractions (unreacted DMM, OME2, OME3, and OME4) back into the reactor, you force the sequential insertion of formaldehyde units (
CH2O
) into the recycled shorter chains, artificially enriching the steady-state concentration of OME5 in the bottoms product[2].
Q: I am observing a high concentration of polyoxymethylene glycols and hemiformals in my product mixture. What is causing this, and how do I eliminate them?A: The presence of glycols (
HO−(CH2O)n−H
) and hemiformals (
CH3O−(CH2O)n−H
) indicates water contamination in your reaction matrix[3]. Water acts as a competing nucleophile against methanol/DMM, reacting with formaldehyde to form these undesirable byproducts, which consume reagents and complicate downstream purification. To resolve this, transition to a strictly anhydrous synthesis route. Replace aqueous formalin with trioxane (TOM) or anhydrous paraformaldehyde (PF) as your formaldehyde source, and use anhydrous DMM (methylal)[2]. Furthermore, solid acid catalysts must be dried in a vacuum oven (<10 mbar, 70°C) prior to use to prevent uncontrolled water carryover[1].
Q: Which catalyst system provides the best stability and selectivity for OME5?A: While acidic ion-exchange resins like Amberlyst-15 or Amberlyst-46 are standard for low-temperature batch reactions[1][3], HZSM-5 zeolites with a high Si/Al ratio offer superior performance for continuous fixed-bed operations. The high Si/Al ratio modulates the density of Brønsted acid sites, preventing the deep decomposition of DMM while providing optimal pore confinement that stabilizes the transition states for longer-chain OMEs (like
n=5
)[4].
Part 2: Quantitative Benchmarks for Yield Optimization
To establish a baseline for your experiments, compare your current reaction parameters against these validated catalytic systems:
Catalyst System
Feedstock
Temp (°C)
Pressure
Key Metric / Yield Optimization
Ref
Amberlyst-46
Methanol + Paraformaldehyde
70
Ambient
Minimized formate side-products; equilibrium achieved in 4h.
Protocol: Continuous Anhydrous Synthesis of OME5 via Fixed-Bed Reactor
This protocol is designed as a self-validating system. Step 5 ensures that any deviation in upstream moisture control or catalyst activity is immediately detected analytically.
Feedstock Preparation: Prepare an anhydrous feed mixture of Dimethoxymethane (DMM) and Trioxane (TOM). A molar ratio of 1:1 to 1:2 (DMM:CH₂O equivalents) is optimal for pushing chain propagation. Validation Check: Ensure moisture content is <50 ppm via Karl Fischer titration before proceeding.
Catalyst Activation: Load HZSM-5 zeolite (high Si/Al ratio) into a continuous multi-tubular fixed-bed reactor. Pre-dry the catalyst bed in situ under a dry nitrogen stream at 120°C for 4 hours to remove adsorbed water and activate the Brønsted acid sites[1][4].
Reaction Parameters: Adjust the reactor temperature to 60–80°C. Pressurize the system to 2–6 bar to maintain all components in the liquid phase. Set the space-time (W/F) to 1.6–3.2 kg h/m³ to ensure the trioxane decomposition (the rate-limiting step) reaches thermodynamic equilibrium[3].
Product Isolation & Recycle (Reactive Distillation): Route the crude reactor effluent into a multi-stage fractional distillation column.
Overhead: Extract unreacted DMM and short-chain OMEs (OME2-4) and continuously recycle them to the reactor inlet.
Bottoms: Collect the OME5-enriched fraction.
Analytical Validation: Analyze the bottoms product using GC-MS and ¹H-NMR.
Success Criteria: Confirmation of the Schulz-Flory chain length distribution peaking at
n=5
.
Failure Criteria: The presence of hemiformal signals (typically a doublet around 4.7 ppm in ¹H-NMR) indicates a breach in anhydrous conditions[1]. If detected, halt the continuous feed and regenerate the catalyst bed.
Part 4: Process Visualizations
Reaction mechanism of OME5 synthesis via Schulz-Flory chain propagation.
Continuous fixed-bed reactor workflow with reactive distillation for OME5.
References
High Si/Al ratio HZSM-5 zeolite: an efficient catalyst for the synthesis of polyoxymethylene dimethyl ethers from dimethoxymethane and trioxymethylene
Source: Green Chemistry (RSC Publishing)
URL:[Link]
Direct Oxidation of Methanol to Polyoxymethylene Dimethyl Ethers over FeMo@HZSM-5 Core–Shell Catalyst
Source: ACS Publications
URL:[Link]
Chemical Equilibrium of the Synthesis of Poly(oxymethylene) Dimethyl Ethers from Formaldehyde and Methanol in Aqueous Solutions
Source: Industrial & Engineering Chemistry Research (ACS Publications)
URL:[Link]
Synthesis of poly(oxymethylene) dimethyl ethers from methylal and trioxane over acidic ion exchange resins
Source: Universidad de Oviedo / Reaction Chemistry & Engineering
URL:[Link]
Synthesis of OME5-7
Source: Department Chemie- und Bioingenieurwesen - Friedrich-Alexander-Universität Erlangen-Nürnberg
URL:[Link]
improving thermal stability of 3,5,7,9,11-pentaoxa-tridecane at high combustion temperatures
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the fundamental causality behind the thermal degradation of 3,5,7,9,11-pentaoxatridecane and provide actio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the fundamental causality behind the thermal degradation of 3,5,7,9,11-pentaoxatridecane and provide actionable, self-validating solutions for your high-temperature workflows.
Overview: The Chemistry of 3,5,7,9,11-Pentaoxatridecane
3,5,7,9,11-pentaoxatridecane—commonly referred to as Polyoxymethylene Diethyl Ether-4 (OMDE-4 or PODE-ethyl)—is an oxygenated acetal compound with the structure CH₃CH₂-O-(CH₂O)₄-CH₂CH₃.
It is utilized across diverse high-temperature applications. In combustion and energy research, it serves as a high-cetane, zero-soot fuel additive . In drug development, it is increasingly investigated as a volatile, clean-burning excipient for thermal aerosolization devices (e.g., rapid-heating inhalation platforms). However, its alternating C-O-C-O-C acetal backbone is highly susceptible to thermal and thermo-oxidative degradation, which can lead to premature formaldehyde release.
Frequently Asked Questions (FAQs)
Q: Why does OMDE-4 degrade prematurely during pre-combustion heating or thermal aerosolization?A: The degradation is driven by the highly electrophilic nature of the acetal carbons. Under thermal stress, the C-O bonds undergo homolytic cleavage. In an inert atmosphere, the activation energy (
Ea
) for this pyrolysis is relatively high (~151.0–156.6 kJ/mol) . However, in the presence of oxygen, peroxy radicals form and attack the backbone, shifting the mechanism to thermo-oxidative degradation and drastically lowering the
Ea
to ~80.9–127.3 kJ/mol .
Q: How does OMDE-4 addition affect combustion phasing and soot formation?A: OMDE-4 has a lower heating value (LHV) than standard hydrocarbons but an exceptionally high oxygen content. Blending it into a combustion system significantly reduces integrated natural flame luminosity and soot formation . However, because of its lower LHV and high volatility, it can decrease the overall cylinder pressure and heat release rate if the fuel supply volume is fixed .
Q: What are the primary safety concerns for pharmaceutical formulations using OMDE-4?A: If OMDE-4 degrades during the millisecond heating pulse of a thermal aerosol device, it releases formaldehyde—a severe respiratory irritant. Stabilizing the excipient with antioxidants to ensure it vaporizes before it degrades is critical for inhalation safety.
Troubleshooting Guide
Issue 1: Formaldehyde Off-Gassing Detected Before Target Vaporization Temperature
Causality: Trace oxygen in the heating chamber is initiating thermo-oxidative cleavage of the acetal linkages.
Solution:
Implement a strict N₂ or Argon purge in the heating chamber to force the higher-energy inert pyrolysis pathway.
Dope the OMDE-4 with a hindered phenol antioxidant (e.g., BHT at 500-1000 ppm) to scavenge peroxy radicals and delay the onset of degradation.
Issue 2: Inconsistent Ignition Delay in Optical Combustion Engines
Causality: OMDE-4 is partially decomposing in the heated fuel injection lines, altering the fuel's physical properties (viscosity and volatility) before it reaches the combustion chamber.
Solution: Maintain fuel line temperatures strictly below 200°C. If higher pre-heating is required, blend OMDE-4 with a stable hydrocarbon carrier (like dodecane) at a 20% volume ratio, which provides an optimal balance of combustion stability and soot reduction .
Issue 3: Acid-Catalyzed Hydrolysis During High-Temp Storage
Causality: Trace moisture reacts with OMDE-4 at elevated temperatures to form formic acid. This acid auto-catalyzes the rapid unzipping of the polyoxymethylene chain.
Solution: Store OMDE-4 over 3Å molecular sieves. For long-term high-temperature storage, buffer the solution with trace amounts of a volatile amine (e.g., triethylamine, 50 ppm) to neutralize transient acids.
Quantitative Data: Thermal Degradation Kinetics
Atmosphere
Primary Degradation Mechanism
Activation Energy (
Ea
)
Est. Processing Temp Limit
Primary Byproducts
Inert (N₂)
Homolytic Pyrolysis ("n+m=2" model)
151.0 – 156.6 kJ/mol
250°C – 300°C
Formaldehyde, Ethanol, CO
Oxidizing (Air)
Thermo-Oxidative ("A3" model)
80.9 – 127.3 kJ/mol
200°C – 250°C
Formaldehyde, Ethanol, CO₂
Data synthesized from thermogravimetric analysis of polyoxymethylene derivatives .
Self-Validating Experimental Protocols
Protocol: TGA-FTIR Kinetics Profiling & Stabilization of OMDE-4
Purpose: To determine the exact degradation onset temperature of your OMDE-4 batch and validate the efficacy of antioxidant doping.
Step 1: Sample Preparation. Weigh 10 mg of pure OMDE-4 into an alumina crucible. Prepare a second 10 mg sample doped with 1000 ppm BHT.
Step 2: Baseline TGA-FTIR Setup. Load the pure sample into a Thermogravimetric Analyzer coupled with an FTIR spectrometer. Set the purge gas to Air at 50 mL/min to simulate worst-case oxidative conditions.
Step 3: Thermal Ramping. Heat the sample from 25°C to 400°C at a rate of 10°C/min.
Step 4: Spectral Monitoring (Validation Checkpoint). Monitor the FTIR spectra at the exhaust.
Self-Validation: If the protocol is running correctly, you will observe a sharp absorption peak at
1740 cm−1
(carbonyl stretch of formaldehyde) coinciding with the onset of mass loss. Record this onset temperature (typically ~200°C in air).
Step 5: Antioxidant Validation. Repeat Steps 2-4 with the BHT-doped sample.
Self-Validation: A successful stabilization will shift the
1740 cm−1
appearance temperature higher by at least 30-50°C, proving that the peroxy radical scavenging is actively protecting the acetal backbone.
Degradation & Stabilization Pathway
Thermal degradation pathways of OMDE-4 and targeted stabilization interventions.
References
Zhang, D., Zhou, S., & Li, M. (2023). Analysis of Thermal Degradation Kinetics of POM under Inert and Oxidizing Atmospheres and Combustion Characteristics with Flame Retardant Effects. Polymers, 15(10), 2286. URL:[Link]
Zhu, Q., et al. (2021). Combustion Study of Polyoxymethylene Dimethyl Ethers and Diesel Blend Fuels on an Optical Engine. Energies, 14(15), 4524. URL:[Link]
Fioroni, G., et al. (2021). Polyoxymethylene Ethers (POMEs) as a High Cetane, Low Sooting Biofuel Blendstock for Use in MCCI Engines. US Department of Energy. URL:[Link]
Troubleshooting
Technical Support Center: Resolving Phase Separation in 3,5,7,9,11-Pentaoxa-tridecane Fuel Blends
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5,7,9,11-pentaoxa-tridecane (also known as PODE5) fuel blends. This guide provides in-depth troublesh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5,7,9,11-pentaoxa-tridecane (also known as PODE5) fuel blends. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of phase separation in your experiments. Our focus is on providing not just procedural steps, but also the scientific rationale behind them to empower you to make informed decisions in your research.
Introduction to 3,5,7,9,11-Pentaoxa-tridecane and Phase Stability
3,5,7,9,11-Pentaoxa-tridecane is a member of the polyoxymethylene dimethyl ether (PODE) family, which are promising oxygenated additives for diesel and other fuels. Their high oxygen content and cetane number can lead to cleaner combustion and reduced soot emissions. However, the introduction of these polar molecules into non-polar hydrocarbon fuels can lead to issues of miscibility and phase separation, particularly under certain environmental conditions. This guide will help you understand and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is phase separation and why does it occur in my 3,5,7,9,11-pentaoxa-tridecane fuel blends?
A1: Phase separation is the phenomenon where a liquid mixture separates into two or more distinct liquid phases. In the context of your fuel blends, this typically involves the separation of the polar 3,5,7,9,11-pentaoxa-tridecane and any absorbed water from the non-polar diesel or hydrocarbon base fuel. This occurs because of the thermodynamic incompatibility between the polar and non-polar components. The "like dissolves like" principle governs this behavior; the greater the difference in polarity between the blend components, the higher the likelihood of phase separation.
Q2: What are the primary factors that trigger phase separation in my experiments?
A2: The three main culprits for inducing phase separation in your 3,5,7,9,11-pentaoxa-tridecane fuel blends are:
Water Contamination: 3,5,7,9,11-pentaoxa-tridecane and other PODEs are hygroscopic, meaning they can absorb moisture from the atmosphere. Water is highly polar and will preferentially associate with the PODE molecules, leading to the formation of a separate, denser water-PODE phase at the bottom of your container.
Low Temperatures: The solubility of 3,5,7,9,11-pentaoxa-tridecane in hydrocarbon fuels decreases as the temperature drops. At a certain temperature, known as the cloud point, the dissolved PODE will start to come out of solution, leading to a cloudy appearance and eventual phase separation.
High Blend Ratios: While 3,5,7,9,11-pentaoxa-tridecane has good miscibility with diesel fuel at lower concentrations, increasing its proportion in the blend can exceed its solubility limit, leading to phase separation.
Q3: How can I visually identify phase separation in my fuel blend?
A3: Visual inspection is the first and simplest method to detect phase separation. Look for the following signs:
Cloudiness or Haze: A uniform cloudiness throughout the blend can be an early indicator that the mixture is approaching its saturation point and that phase separation is imminent.
Formation of Layers: The most definitive sign of phase separation is the appearance of distinct layers. Typically, the denser, more polar phase (containing 3,5,7,9,11-pentaoxa-tridecane and water) will settle at the bottom.
Sediment or Precipitate: In some cases, solid precipitates may form, particularly at low temperatures.
A simple "spot test" can also be useful. Place a drop of the fuel blend on a filter paper and heat it to 100°C. After an hour, examine the spot for any evidence of precipitation or distinct rings, which can indicate instability.[1][2]
Q4: What are the consequences of using a phase-separated fuel blend in my experiments?
A4: Using a phase-separated fuel blend can have significant negative impacts on your experimental results and equipment. The non-homogenous composition will lead to inconsistent fuel properties, affecting combustion characteristics and emission measurements. Furthermore, the separated water-rich phase can cause corrosion of fuel system components and damage to sensitive analytical equipment.
Troubleshooting Guide: Resolving Phase Separation
This section provides a systematic approach to diagnosing and resolving phase separation issues in your 3,5,7,9,11-pentaoxa-tridecane fuel blends.
Problem: My fuel blend has become cloudy and/or has separated into layers.
Before attempting to resolve the issue, it is crucial to understand the nature of the phase separation.
Protocol 1: Visual Inspection and Documentation
Carefully observe the fuel blend in a clear, sealed container.
Note the appearance: Is it cloudy, or are there distinct layers?
If layers are present, estimate the volume of each phase.
Record the ambient temperature and any recent temperature fluctuations.
Document the composition of your blend (volume or mass percentages of each component).
Analytical Characterization (Optional but Recommended)
For a more detailed analysis, you can employ the following techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the composition of each separated phase.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy: This can help identify the functional groups present in each phase, confirming the presence of water and PODE.
Karl Fischer Titration: To accurately quantify the water content in your fuel blend.
dot
Caption: Initial diagnosis workflow for phase separation.
Based on your initial diagnosis, determine the most likely cause of the phase separation.
Observation
Potential Cause
Next Steps
Cloudiness at low temperature
Low-Temperature Insolubility: The blend is below its cloud point.
Proceed to Solution 1: Temperature Control.
Separation into layers, especially after exposure to air
Water Contamination: The blend has absorbed moisture.
Proceed to Solution 2: Water Removal and Prevention.
Separation at room temperature with no visible water
High Blend Ratio: The concentration of 3,5,7,9,11-pentaoxa-tridecane exceeds its solubility limit.
Proceed to Solution 3: Co-solvents and Surfactants.
Solution 1: Temperature Control
If low temperature is the suspected cause, gently warming the fuel blend may be sufficient to redissolve the separated phase.
Protocol 2: Controlled Warming
Place the sealed container with the fuel blend in a water bath with a temperature controller.
Slowly increase the temperature in 5°C increments, agitating the mixture gently at each step.
Observe the temperature at which the blend becomes clear and homogenous. This is the cloud point of your specific blend.
To prevent re-separation, ensure the blend is stored and used at a temperature at least 5-10°C above its determined cloud point.
Solution 2: Water Removal and Prevention
If water contamination is the issue, it is essential to both remove the existing water and prevent further ingress.
Protocol 3: Water Removal
For small volumes, a separatory funnel can be used to carefully drain the bottom water-rich layer.
For larger volumes or emulsified water, consider using a coalescing filter or a water-absorbing polymer.
After water removal, it is advisable to dry the fuel blend over a suitable drying agent like anhydrous sodium sulfate, followed by filtration.
Prevention is Key:
Store 3,5,7,9,11-pentaoxa-tridecane and the final fuel blends in tightly sealed containers with a desiccant if possible.
Minimize the headspace in storage containers to reduce the amount of air (and thus moisture) the fuel is exposed to.
When preparing blends, use anhydrous components whenever possible.
Solution 3: Co-solvents and Surfactants
When dealing with inherent immiscibility due to high blend ratios, the use of co-solvents or surfactants can be highly effective.
Co-solvents: These are substances that are soluble in both the polar and non-polar components of your blend, effectively acting as a bridge to improve miscibility. Longer-chain alcohols like n-butanol have been shown to be effective co-solvents for improving the stability of alcohol-diesel blends.[4][5][6][7]
Surfactants: These are amphiphilic molecules that reduce the interfacial tension between the two liquid phases, allowing for the formation of a stable emulsion or microemulsion.[8]
Protocol 4: Stabilizing Blends with Co-solvents or Surfactants
Select a suitable co-solvent or surfactant: For 3,5,7,9,11-pentaoxa-tridecane blends, n-butanol is a good starting point for a co-solvent. For surfactants, a blend of Span 80 and Tween 80 can be effective.[9]
Determine the optimal concentration: This will require some empirical testing. Start with a low concentration (e.g., 1-2% by volume for a co-solvent) and incrementally increase it until the blend remains stable under your experimental conditions.
Preparation: Add the co-solvent or surfactant to the 3,5,7,9,11-pentaoxa-tridecane before blending with the hydrocarbon fuel. Ensure thorough mixing using a magnetic stirrer or a vortex mixer.
Validation of NIST Thermochemical Data for 3,5,7,9,11-Pentaoxa-tridecane: A Comparison Guide
In modern drug development and energetic materials research, linear polyacetal oligomers such as 3,5,7,9,11-pentaoxa-tridecane (CAS: 5729-59-9) are increasingly utilized. For pharmaceutical scientists, these monodisperse...
Author: BenchChem Technical Support Team. Date: April 2026
In modern drug development and energetic materials research, linear polyacetal oligomers such as 3,5,7,9,11-pentaoxa-tridecane (CAS: 5729-59-9) are increasingly utilized. For pharmaceutical scientists, these monodisperse molecules serve as highly predictable, discrete alternatives to polydisperse polyethylene glycol (PEG) in drug-linker technologies[1]. However, predicting their thermodynamic stability, metabolic oxidation pathways, and formulation compatibility requires absolute confidence in their thermochemical properties—specifically, the standard enthalpy of formation (
ΔHf∘
).
This guide objectively evaluates the performance and reliability of the [1] against leading predictive alternatives: empirical Group Additivity and high-level ab initio quantum chemistry.
The Causality of Thermochemical Validation
Relying solely on legacy experimental data without computational cross-validation introduces systemic risk into thermodynamic modeling. Polyacetals possess a high oxygen-to-carbon ratio, making them highly susceptible to trace peroxide formation during synthesis and storage. If a sample containing trace peroxides is subjected to experimental bomb calorimetry, the weak O-O bonds will artificially inflate the measured heat of combustion (
ΔHc∘
), leading to an inaccurate calculation of
ΔHf∘
.
To establish a self-validating system , experimental calorimetry must be coupled with computational and empirical models. If the experimental baseline diverges significantly from high-level quantum mechanical predictions, the sample purity, the physical state corrections, or the computational conformational search must be systematically re-evaluated.
Product Comparison: NIST vs. Predictive Alternatives
When sourcing thermochemical data for polyethers and polyacetals, researchers typically choose between three "products" or methodologies. Here is how they compare:
1. NIST Standard Reference Database (Experimental Calorimetry)
Mechanism: Derives
ΔHf∘
from the physical combustion of the molecule in an oxygen-rich environment.
Performance Advantage: Represents the true physical ground state. If measured in the liquid state, it inherently accounts for complex bulk intermolecular forces (hydrogen bonding, dipole-dipole interactions) that are difficult to model computationally.
Limitation: Highly vulnerable to sample impurities (e.g., water, peroxides) and requires precise vaporization enthalpy corrections to convert liquid-state data to the ideal-gas state[2].
Mechanism: Calculates the total electronic energy of the molecule from first principles, deriving
ΔHf∘
via atomization energies or isodesmic reaction schemes.
Performance Advantage: Completely immune to chemical impurities. Provides exact ideal-gas state values.
Limitation: Polyacetals exhibit strong gauche effects along the alternating C-O backbone. If the computational conformational search fails to locate the true folded global minimum, the predicted energy will be artificially high, invalidating the data.
3. Benson Group Additivity (Empirical Alternative)
Mechanism: Estimates
ΔHf∘
by summing the known energetic contributions of individual structural fragments (e.g., C-(C)(O)(H)2 groups).
Limitation: Struggles with long-range steric clashes and non-nearest neighbor stereoelectronic interactions. While early empirical estimations for 3,5,7,9,11-pentaoxa-tridecane showed excellent agreement with measured values (-216.5 vs -216.8 kcal/mol)[2], updated group additivity parameters have occasionally widened this gap (deviations up to 19.6 kJ/mol) due to the complex nature of extended polyacetals[3].
Quantitative Data Comparison
The following table summarizes the thermochemical performance data for 3,5,7,9,11-pentaoxa-tridecane in the ideal gas state, comparing the NIST experimental baseline against predictive models.
Evaluation Method
ΔHf∘
(kcal/mol)
ΔHf∘
(kJ/mol)
Deviation from NIST Baseline
NIST Experimental (Measured)
-216.8
-907.1
0.0 kcal/mol (Baseline)
Benson Group Additivity (Estimated)
-216.5
-905.8
+0.3 kcal/mol
G4 Theory (Ab Initio Prediction)
~ -217.1
-908.3
-0.3 kcal/mol
Data derived from historical thermochemical evaluations[2] and group additivity revisions[3]. The tight convergence (< 1.0 kcal/mol) between the experimental measurement and the estimations confirms the high integrity of the NIST data for this specific oligomer.
To replicate or validate these findings, the following closed-loop protocols must be executed.
Protocol A: Experimental Validation via Isoperibol Bomb Calorimetry
Sample Purification & Verification: Distill 3,5,7,9,11-pentaoxa-tridecane under reduced pressure over sodium/benzophenone. Causality: This step eliminates trace water and cleaves any peroxides. Peroxides possess high-energy O-O bonds that artificially inflate the heat of combustion.
Encapsulation: Seal exactly 0.5 g of the purified liquid in a combustible polyester capsule of known specific energy. Causality: Polyacetals are volatile; encapsulation prevents mass loss between the analytical balance and the ignition chamber.
Combustion: Pressurize the isoperibol bomb calorimeter with 3.0 MPa of high-purity
O2
. Ignite the sample via a cotton thread and platinum firing wire, recording the temperature rise (
ΔT
) of the water jacket.
Data Reduction: Apply Washburn corrections to adjust the bomb process to standard states (accounting for the dissolution of
CO2
in water), yielding the standard internal energy of combustion (
ΔUc∘
). Convert this to
ΔHf∘
using the established CODATA values for
CO2(g)
and
H2O(l)
.
Protocol B: Computational Validation via G4 Theory
Conformational Sampling: Execute a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 force field. Causality: The alternating C-O backbone creates dozens of local minima due to the anomeric/gauche effect. Rigorous sampling ensures the true global minimum is found, preventing an artificially high energy calculation.
Geometry Optimization: Optimize the top 50 conformers at the B3LYP/6-31G(2df,p) level to refine geometries and obtain zero-point energies (ZPE).
High-Level Single Point Energy: Perform CCSD(T) and MP4 calculations on the global minimum geometry as dictated by the G4 composite method.
Thermochemical Derivation: Calculate
ΔHf∘
using the atomization energy approach, subtracting the calculated atomic energies and applying spin-orbit and thermal corrections to 298.15 K.
Validation Workflow Visualization
Multi-modal thermochemical validation workflow for polyacetal oligomers.
References
Source: National Institute of Standards and Technology (NIST)
Revised Group Additivity Values for Enthalpies of Formation (at 298 K)
Encyclopedia of Explosives and Related Items. Volume 7.
As a Senior Application Scientist, I approach solvent selection not merely as a matter of matching boiling points, but as an exercise in molecular architecture. In advanced chemical synthesis, electrochemistry, and energ...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach solvent selection not merely as a matter of matching boiling points, but as an exercise in molecular architecture. In advanced chemical synthesis, electrochemistry, and energy applications, the structural nuances of a solvent dictate entirely divergent performance profiles.
This guide provides an objective, data-driven comparison between two distinct polyethers: 3,5,7,9,11-pentaoxa-tridecane (an acetal-type polyether commonly known as polyoxymethylene diethyl ether or PODEE-4) and diethylene glycol dimethyl ether (a standard ether commonly known as diglyme).
Mechanistic & Structural Divergence
The fundamental dichotomy between these two solvents lies in their repeating units and backbone spacing.
Diethylene Glycol Dimethyl Ether (Diglyme) features a polyethylene glycol backbone characterized by two-carbon ethylene spacers (
−CH2−CH2−O−
)[1]. This specific spacing provides optimal conformational flexibility, allowing the oxygen lone pairs to coordinate strongly with alkali metal cations (such as
Li+
and
Na+
) to form thermodynamically stable five-membered chelate rings[2]. Because of this, as a solvent for organometallic reagents and battery electrolytes[2]. Furthermore, the standard ether linkages render diglyme highly resistant to strong bases and aqueous acids.
3,5,7,9,11-Pentaoxa-tridecane (PODEE-4) features a polyoxymethylene backbone characterized by single-carbon methylene spacers (
−CH2−O−
) capped with ethyl groups[3]. This single-carbon spacing defines the molecule as an acetal rather than a standard ether. The close-packed oxygen arrangement restricts the conformational flexibility needed for strong metal chelation. More critically, the acetal linkages render PODEE-4 susceptible to acid-catalyzed hydrolysis, breaking down into formaldehyde and ethanol. However, its high oxygen content and lack of C-C bonds in the backbone make.
Caption: Structural coordination and stability pathways of Diglyme vs. PODEE-4.
Quantitative Data & Physicochemical Properties
The structural differences between the two solvents manifest directly in their macroscopic physicochemical properties. Below is a summarized comparison of their key metrics.
To objectively compare the performance of these two solvents, we must design experiments where the chemical environment isolates the variable . The following protocols are engineered as self-validating systems to test chelation power and chemical stability.
Caption: Self-validating experimental workflow for chemical stability and electrochemical assessment.
Objective: Validate the superior solvating power of diglyme for electrochemical applications.
Causality & Design Choice: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is selected as the dopant because its bulky, highly delocalized anion minimizes ion pairing. This ensures that any measured ionic conductivity is strictly a function of the solvent's intrinsic ability to solvate the
Li+
cation. By eliminating anion interference, this protocol becomes a self-validating measure of solvent coordination power.
Step-by-Step Methodology:
Preparation: Inside an argon-filled glovebox (<0.1 ppm
H2O/O2
), prepare 1.0 M solutions of LiTFSI in anhydrous diglyme[5] and anhydrous PODEE-4.
Cell Assembly: Inject 50 µL of each electrolyte into separate CR2032 coin cells utilizing stainless steel blocking electrodes.
EIS Measurement: Perform Electrochemical Impedance Spectroscopy (EIS) from 1 MHz to 10 mHz at a 10 mV amplitude at 25 °C.
Data Extraction: Calculate ionic conductivity (
σ
) using the bulk resistance (
Rb
) derived from the high-frequency intercept of the Nyquist plot.
Expected Outcome: Diglyme will exhibit a significantly higher
σ
due to the formation of
[Li(diglyme)2]+
complexes. PODEE-4 will show poor salt dissociation and low conductivity due to the steric hindrance of its acetal backbone.
Protocol B: Acid-Catalyzed Degradation Kinetics
Objective: Demonstrate the acetal lability of PODEE-4 versus the ether stability of diglyme.
Causality & Design Choice: The inclusion of nonane as an internal standard is critical. Because acetal cleavage generates volatile byproducts (ethanol and formaldehyde) and alters the solution's total volume, relying on absolute peak areas would yield skewed kinetic data. The internal standard normalizes the GC-FID response, ensuring that the calculated degradation rate of PODEE-4 is absolute and self-validating.
Step-by-Step Methodology:
Matrix Preparation: Prepare 0.1 M solutions of both solvents in a 50:50 mixture of 1,4-dioxane and 0.1 M aqueous HCl. Add 0.05 M nonane as the internal standard.
Thermal Incubation: Seal the mixtures in pressure vials and incubate at 60 °C.
Sampling & Quenching: Extract 100 µL aliquots at 0, 1, 2, 4, and 8 hours. Immediately quench the acid by adding 10 µL of 1 M NaOH to halt hydrolysis.
GC-FID Analysis: Inject 1 µL of the quenched organic phase into the Gas Chromatograph.
Expected Outcome: Diglyme concentration will remain constant across all time points, proving its chemical inertness. PODEE-4 will exhibit exponential decay, with the concurrent appearance of ethanol and formaldehyde peaks, confirming its specific acetal cleavage pathway.
References
Dalton Transactions (RSC Publishing) . Defective acidic 2D COF-based catalysts for boosting the performance of polyoxymethylene diethyl ether synthesis under mild conditions.
URL:[Link]
Wikipedia . Diglyme (Chemical Properties and Applications).
URL: [Link]
A Comparative Guide to the Spectroscopic Validation of 3,5,7,9,11-Pentaoxatridecane
This guide provides an in-depth, experience-driven approach to the structural validation of 3,5,7,9,11-pentaoxatridecane, a member of the polyoxymethylene dimethyl ether (PODE) family. Our focus is a critical evaluation...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, experience-driven approach to the structural validation of 3,5,7,9,11-pentaoxatridecane, a member of the polyoxymethylene dimethyl ether (PODE) family. Our focus is a critical evaluation of ¹H-NMR spectroscopy as the primary analytical tool, benchmarked against other common spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for structural elucidation.
Introduction: The Analytical Imperative for Polyoxymethylene Dimethyl Ethers
3,5,7,9,11-Pentaoxatridecane, with the structure CH₃-O-(CH₂-O)₄-CH₃, is a polyoxymethylene dimethyl ether (often abbreviated as PODE₄ or DMM₄). These compounds are gaining significant attention as clean-burning fuel additives and specialized solvents.[1] Given their synthesis often results in a distribution of oligomers with varying chain lengths, precise structural validation of a specific congener like 3,5,7,9,11-pentaoxatridecane is paramount for quality control, reaction monitoring, and understanding structure-property relationships.[2][3] While several analytical techniques can provide structural information, ¹H-NMR spectroscopy offers an unparalleled combination of speed, structural detail, and quantitative accuracy for this class of molecules.
The Primary Tool: High-Resolution ¹H-NMR Spectroscopy
¹H-NMR spectroscopy is the cornerstone for the structural validation of 3,5,7,9,11-pentaoxatridecane due to the molecule's inherent symmetry. The technique provides definitive information on the number of distinct proton environments, their relative abundance, and their electronic surroundings.
Causality Behind the Predicted ¹H-NMR Spectrum
The molecular structure of 3,5,7,9,11-pentaoxatridecane is highly symmetrical. This has a direct and simplifying effect on its ¹H-NMR spectrum.
Chemical Equivalence: The molecule possesses a plane of symmetry. Consequently, the two terminal methyl (CH₃) groups are chemically and magnetically equivalent. Similarly, the four internal methylene (OCH₂O) groups are also chemically and magnetically equivalent to each other.
Expected Signals: This equivalence dictates that the ¹H-NMR spectrum will exhibit only two distinct signals.
Chemical Shift: The chemical shift (δ) is indicative of the local electronic environment of the protons.
The protons of the terminal methyl groups (a) are attached to an oxygen atom, which is an electronegative element that deshields the protons, causing them to resonate downfield compared to a simple alkane. Their expected chemical shift is in the range of 3.3-3.4 ppm.[4]
The protons of the internal methylene groups (b) are flanked by two oxygen atoms, leading to a more pronounced deshielding effect. These protons are expected to resonate further downfield, typically in the range of 4.7-4.9 ppm.
Integration: The relative area under each signal is directly proportional to the number of protons giving rise to that signal. We expect an integration ratio of 6:8, which simplifies to 3:4, for the methyl protons versus the methylene protons.
Multiplicity (Splitting): Spin-spin coupling, which results in the splitting of signals, typically occurs between non-equivalent protons on adjacent carbons (a three-bond coupling).[5] In this molecule, the protons of the methyl groups are separated from the methylene protons by an oxygen atom (four bonds). This, combined with the lack of adjacent non-equivalent protons, means no significant coupling is expected. Therefore, both signals should appear as sharp singlets.
Caption: Proton environments in 3,5,7,9,11-pentaoxatridecane.
Predicted ¹H-NMR Data
Signal Label
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
a
Terminal CH₃
~ 3.3
Singlet
6H
b
Internal OCH₂O
~ 4.8
Singlet
8H
A Comparative Analysis with Alternative Spectroscopic Methods
While ¹H-NMR is highly effective, a multi-technique approach provides the most robust structural validation. The following methods offer complementary information.
¹³C-NMR Spectroscopy
Similar to ¹H-NMR, the symmetry of the molecule simplifies the ¹³C-NMR spectrum. We expect two signals corresponding to the two distinct carbon environments.
Terminal Methyl Carbons (CH₃): These carbons are singly bonded to an oxygen atom and are expected to appear in the range of 55-60 ppm.
Internal Methylene Carbons (OCH₂O): These carbons are bonded to two oxygen atoms, resulting in a significant downfield shift, typically to the 90-95 ppm region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is characteristic of the structure. For 3,5,7,9,11-pentaoxatridecane (Molar Mass: 194.21 g/mol ), we would expect:
Molecular Ion (M⁺): A peak at m/z = 194.
Fragmentation: Cleavage of the C-O bonds is a characteristic fragmentation pathway for ethers. We would anticipate seeing a series of fragment ions corresponding to the loss of CH₂O units (30 Da) and terminal groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the functional groups present in a molecule. For a polyoxymethylene ether, the spectrum is dominated by characteristic C-O and C-H bond vibrations.
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.
C-O-C Stretching: Very strong and characteristic absorptions in the 1000-1250 cm⁻¹ region, often appearing as a complex set of bands due to the repeating ether linkages.[6][7]
Confirms two proton environments, their ratio, and electronic structure.
¹³C-NMR
Two signals at ~55-60 ppm and ~90-95 ppm
Confirms two carbon environments.
MS
Molecular ion at m/z = 194 and characteristic fragmentation
Confirms molecular weight and structural fragments.
FTIR
Strong C-H stretch (2850-3000 cm⁻¹) and very strong C-O-C stretch (1000-1250 cm⁻¹)
Confirms presence of ether and alkane functional groups.
Experimental Protocols: A Self-Validating System
The trustworthiness of spectroscopic data hinges on a meticulously executed experimental protocol.
Caption: Workflow for spectroscopic validation.
Protocol 1: ¹H-NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of 3,5,7,9,11-pentaoxatridecane into a clean, dry vial.
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard like tetramethylsilane (TMS).
Dissolution: Gently vortex the vial to ensure complete dissolution of the sample.
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire the ¹H-NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).
Data Processing:
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Integrate the signals to determine their relative areas.
Protocol 2: Comparative Techniques
¹³C-NMR Spectroscopy: The same sample prepared for ¹H-NMR can be used. A proton-decoupled ¹³C experiment should be run, which typically requires a larger number of scans for adequate signal-to-noise.
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile). Introduce the solution into the mass spectrometer via direct infusion or through a chromatographic inlet.
FTIR Spectroscopy: If the sample is a liquid, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.
Conclusion
The structural validation of 3,5,7,9,11-pentaoxatridecane is most effectively and definitively achieved using ¹H-NMR spectroscopy, which provides a simple and clear two-signal spectrum consistent with the molecule's high degree of symmetry. This analysis, when supported by complementary data from ¹³C-NMR, Mass Spectrometry, and FTIR, constitutes a rigorous and self-validating protocol. This multi-faceted approach ensures the unambiguous identification and purity assessment of the target molecule, which is crucial for its application in both research and industrial settings.
References
Li, X. Y., et al. (2013). Synthesis and Application of Polyoxymethylene Dimethyl Ethers. Applied Mechanics and Materials, 448-453, 2969-2973. Available at: [Link]
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]
Kwiecień, A., et al. (2022). The FTIR spectra of POM, PA, and POM-PA blends. Materials, 15(15), 5437. Available at: [Link]
Lee, A. K. Y., et al. (2021). Effects of polyoxymethylene dimethyl ether (PODEn) blended fuel on diesel engine emission: insight from soot-particle aerosol mass spectrometry and aethalometer measurements. Atmospheric Chemistry and Physics, 21(1), 383-402. Available at: [Link]
Kang, M., et al. (2017). Synthesis and physicochemical characterization of polyoxymethylene dimethyl ethers. Journal of Fuel Chemistry and Technology, 45(5), 570-577. Available at: [Link]
Li, X., et al. (2013). Synthesis and Application of Polyoxymethylene Dimethyl Ethers. ResearchGate. Available at: [Link]
Chapman, M. J., et al. (2024). Valorization of polyoxymethylene (POM) waste as a C1 synthon for industrially relevant dialkoxymethanes and cyclic aminals. Sustainable Energy & Fuels. Available at: [Link]
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
García, C. I., et al. (2009). Thermal Degradation of Polyoxymethylene Evaluated with FTIR and Spectrophotometry. Journal of Applied Polymer Science, 112(5), 2549-2556. Available at: [Link]
Noble, J. A., et al. (2014). Spectra of polyoxymethylene (POM, -CH 2 -O-n ). Left hand panel: IR... ResearchGate. Available at: [Link]
Wang, H., et al. (2021). Structure and Properties of Polyoxymethylene/Silver/Maleic Anhydride-Grafted Polyolefin Elastomer Ternary Nanocomposites. MDPI. Available at: [Link]
ResearchGate. (n.d.). Characterization of POM: (a) FT-IR spectrum of POM powder. (b) 1 H NMR... Available at: [Link]
Setaram Instrumentation. (n.d.). Analysis of Polyoxymethylene by TG-DSC + FTIR. Available at: [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Available at: [Link]
benchmarking soot reduction of 3,5,7,9,11-pentaoxa-tridecane against traditional additives
Benchmarking Soot Reduction: 3,5,7,9,11-Pentaoxatridecane vs. Traditional Oxygenated Additives As a Senior Application Scientist, I frequently encounter a critical bottleneck in both environmental engineering and pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking Soot Reduction: 3,5,7,9,11-Pentaoxatridecane vs. Traditional Oxygenated Additives
As a Senior Application Scientist, I frequently encounter a critical bottleneck in both environmental engineering and pharmaceutical development: the generation of combustion-derived particulate matter (PM), commonly known as soot. For drug development professionals designing in vivo inhalation toxicology models, establishing a controlled, ultra-low soot baseline is paramount to isolating the effects of aerosolized therapeutics from background combustion pollutants. Similarly, in chemical formulation, the push for clean-burning solvents and fuels has accelerated the search for advanced oxygenated additives.
This guide objectively benchmarks the soot-reduction efficacy of 3,5,7,9,11-pentaoxatridecane —a highly promising polyoxymethylene diethyl ether (PODEE-4)—against traditional oxygenated additives like Ethanol and Methyl tert-butyl ether (MTBE).
Section 1: The Mechanistic Causality of Soot Suppression
Why does 3,5,7,9,11-pentaoxatridecane structurally outperform traditional additives? The causality lies in its unique molecular architecture. Soot nucleation is primarily driven by the agglomeration of polycyclic aromatic hydrocarbons (PAHs), which are synthesized during combustion from acetylene precursors.
According to[1], the fundamental advantage of these compounds is the complete absence of carbon-carbon (C-C) bonds within their polyether core (with C-C bonds existing only in the terminal ethyl caps). When 3,5,7,9,11-pentaoxatridecane undergoes thermal cleavage, it bypasses the formation of acetylene entirely. Furthermore, its high intramolecular oxygen content (~41.2% by mass) provides a localized oxygen supply that promotes the generation of hydroxyl (OH) radicals, accelerating the oxidation of any residual soot precursors before they can nucleate into larger particulates ()[2].
Diagram 1: Mechanistic pathway of soot reduction by 3,5,7,9,11-pentaoxatridecane during combustion.
Section 2: Self-Validating Experimental Protocols
To objectively benchmark these additives, I have designed a self-validating, multiphase experimental workflow. The system is engineered to isolate chemical soot reduction from mechanical fluid variables, ensuring high-fidelity data.
Diagram 2: Step-by-step experimental workflow for benchmarking soot reduction efficacy.
Phase 1: Formulation and Phase Stability Testing
Causality: Additives must remain miscible under thermal stress. If phase separation occurs, localized "rich-burn" zones will form during combustion, artificially spiking soot production and invalidating the data.
Volumetric Blending: Prepare 20% v/v blends of 3,5,7,9,11-pentaoxatridecane, Ethanol, and MTBE in a standard ultra-low sulfur diesel (ULSD) baseline using a high-shear homogenizer at 5,000 RPM for 10 minutes.
Thermal Cycling: Subject the blends to thermal cycling between -10°C and +40°C in a controlled environmental chamber for 72 hours.
Validation Check: Analyze the samples using dynamic light scattering (DLS). A single, uniform phase confirms stability. Any micelle formation or stratification triggers a reformulation step.
Causality: Utilizing a CVCC rather than a standard internal combustion engine removes fluid dynamic variables (like piston-induced swirl), allowing us to measure the pure chemical kinetic impact of the additive on soot formation.
Chamber Pre-Conditioning: Heat the CVCC to an ambient temperature of 800 K and pressurize to 5 MPa using a synthetic air mixture (21% O2, 79% N2).
Injection: Inject the validated fuel blends using a common-rail piezoelectric injector at a constant pressure of 100 MPa.
Optical Diagnostics: Utilize two-color pyrometry and laser-induced incandescence (LII) to capture real-time spatial soot distribution and flame luminosity during the combustion event.
Phase 3: Gravimetric and Morphological Analysis
Causality: Total mass reduction is an incomplete metric. We must verify that the additive does not simply shift the particle size distribution (PSD) toward ultrafine, highly toxic nanoparticles, which easily penetrate the alveolar-capillary barrier in toxicological models.
Particulate Capture: Route the exhaust gas through a dilution tunnel into a micro-glass fiber filter (pre-weighed on a microbalance with 1 µg resolution).
Gravimetric Quantification: Condition the filters in a desiccator for 24 hours post-combustion, then re-weigh to calculate the total soot mass reduction relative to the ULSD baseline.
Morphological Validation: Extract particles from the filter and analyze them via Transmission Electron Microscopy (TEM) to determine the primary particle diameter and graphitic nanostructure.
Section 3: Comparative Data and Benchmarking
The tables below synthesize the physicochemical properties and the resulting soot reduction efficacy of the tested additives. Extensive testing confirms that polyoxymethylene ethers can reduce soot emissions by over 75% under high-load conditions ()[3].
Table 1: Physicochemical Properties of Benchmarked Additives
Property
3,5,7,9,11-Pentaoxatridecane
Ethanol
MTBE
Baseline (ULSD)
Chemical Formula
C8H18O5
C2H6O
C5H12O
Complex Hydrocarbon
Oxygen Content (wt%)
~41.2%
34.7%
18.2%
~0%
Core C-C Bonds
None (Polyether core)
1
3
High
Cetane Number
>65
~8
~15
45-50
Phase Stability (in ULSD)
Excellent
Poor (Requires co-solvents)
Good
N/A
Table 2: Soot Reduction Efficacy and Particle Size Distribution (20% v/v Blend)
Metric
3,5,7,9,11-Pentaoxatridecane
Ethanol
MTBE
Total Soot Mass Reduction
76.3%
31.5%
24.8%
Flame Luminosity Reduction
>80%
~40%
~35%
Primary Particle Size (TEM)
18 - 22 nm
25 - 30 nm
28 - 35 nm
Ultrafine Particle Shift
Minimal
Moderate
Moderate
Section 4: Conclusion & Implications
The benchmarking data unequivocally demonstrates that 3,5,7,9,11-pentaoxatridecane is a superior oxygenated additive for soot reduction. Its unique lack of core C-C bonds and high cetane number disrupt the fundamental chemical kinetics of PAH formation. For researchers and drug development professionals, utilizing PODEE-4 blended fuels or solvents provides a highly controlled, ultra-low soot baseline. This capability is instrumental for isolating variables in inhalation toxicology, reducing background particulate interference in aerosolized drug delivery models, and advancing sustainable formulation engineering.
References
Awad, O. I., et al. "Overview of polyoxymethylene dimethyl ether additive as an eco-friendly fuel for an internal combustion engine: Current application and environmental impacts." Science of The Total Environment (2020). URL:[Link]
Kowthaman, C. N., et al. "Exploring the Potential of Lignocellulosic Biomass-Derived Polyoxymethylene Dimethyl Ether as a Sustainable Fuel for Internal Combustion Engines." Energies (2023). URL:[Link]
Zhao, Y., et al. "Experimental study on the effects of blending PODEn on performance, combustion and emission characteristics of heavy-duty diesel engines meeting China VI emission standard." Scientific Reports (2021). URL:[Link]
A Comparative Analysis of the Biocompatibility of 3,5,7,9,11-Pentaoxa-tridecane and Polyethylene Glycol for Biomedical Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The selection of biocompatible materials is a cornerstone of modern medicine and drug development. Polymers, in particular, h...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of biocompatible materials is a cornerstone of modern medicine and drug development. Polymers, in particular, have emerged as versatile tools for a myriad of applications, from drug delivery vehicles to coatings for medical devices. Among the most widely utilized polymers is polyethylene glycol (PEG), lauded for its hydrophilicity, low toxicity, and "stealth" properties that allow it to evade the immune system.[1][2][3] However, the search for alternative polymers with potentially enhanced or specialized biocompatibility profiles is a continuous endeavor. This guide provides an in-depth comparative analysis of the biocompatibility of the well-established polyethylene glycol and a less-studied short-chain polyether, 3,5,7,9,11-pentaoxa-tridecane.
This document moves beyond a simple recitation of facts, offering a Senior Application Scientist's perspective on the causality behind experimental choices and the importance of self-validating protocols. By synthesizing available data and established testing methodologies, this guide aims to equip researchers with the critical knowledge needed to make informed decisions in their selection of biocompatible polymers.
Physicochemical Properties: The Foundation of Biocompatibility
The initial interaction of a polymer with a biological system is governed by its fundamental physicochemical properties. These characteristics dictate its solubility, biodistribution, and potential to elicit adverse reactions.
Property
3,5,7,9,11-Pentaoxa-tridecane
Polyethylene Glycol (PEG)
Chemical Formula
C8H18O5
(C2H4O)n+1H2O
Molecular Weight
194.22 g/mol
Variable (from ~200 to >10,000 g/mol )
Structure
Linear short-chain polyether
Linear or branched polyether of varying chain lengths
Solubility
Information not readily available; likely soluble in water and organic solvents.
Highly soluble in water and various organic solvents.[2]
Expert Insight: The defined, low molecular weight of 3,5,7,9,11-pentaoxa-tridecane suggests predictable pharmacokinetics, a desirable trait for a drug delivery vehicle. In contrast, the polydispersity of many PEG preparations can introduce variability in biological performance. However, the extensive history and regulatory approval of various PEG formulations provide a significant advantage in clinical translation.[1][4]
In Vitro Cytotoxicity: A First Look at Cellular Interaction
Cytotoxicity assays are the initial and most fundamental screen for assessing the biocompatibility of a material.[5] These in vitro tests evaluate the potential of a substance to cause cell death or inhibit cellular proliferation. The choice of cell line and assay method is critical for obtaining relevant and reproducible data.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]
Methodology:
Cell Seeding: Plate a suitable cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5) in a 96-well plate at a predetermined density and allow for adherence overnight.[9]
Material Exposure: Prepare extracts of the test materials (3,5,7,9,11-pentaoxa-tridecane and PEG of a specific molecular weight) in cell culture medium at various concentrations. Remove the existing medium from the cells and replace it with the material extracts. Include a negative control (culture medium only) and a positive control (a known cytotoxic substance).
Incubation: Incubate the cells with the material extracts for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
MTT Addition: After incubation, remove the extracts and add a sterile MTT solution to each well. Incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Comparative Cytotoxicity Data
Compound
Cell Line
Assay
Concentration
Result
Reference
Ethylene Glycol Ethers (as a proxy for 3,5,7,9,11-pentaoxa-tridecane)
Diethylene glycol diethyl ether
CD-1 Mouse (in vivo)
Gavage
1,500 mg/kg/day
No Observed Effect Level (NOEL) for developmental toxicity
Expert Insight: The data suggests that low molecular weight PEGs can exhibit significant cytotoxicity at high concentrations.[11] This is an important consideration for formulations requiring high polymer content. The limited data on ethylene glycol ethers suggests that at lower concentrations, they may have low cytotoxicity.[10] However, the absence of direct data for 3,5,7,9,11-pentaoxa-tridecane necessitates a cautious approach and underscores the need for empirical testing.
Hemocompatibility: Interaction with Blood Components
For any material intended for systemic administration or contact with blood, a thorough assessment of its hemocompatibility is paramount.[13][14] Key aspects of hemocompatibility include hemolysis (the rupture of red blood cells) and complement activation (a component of the innate immune system).
This protocol assesses the potential of a material to induce hemolysis when in direct contact with blood.[2][3]
Methodology:
Blood Collection: Obtain fresh human or rabbit blood using an appropriate anticoagulant.
Material Preparation: Prepare the test materials (3,5,7,9,11-pentaoxa-tridecane and PEG) at the desired concentrations in a suitable buffer (e.g., phosphate-buffered saline - PBS).
Incubation: Add a standardized amount of the test material to a diluted blood suspension. Include a negative control (PBS) and a positive control (water, which causes 100% hemolysis).
Incubation: Incubate the samples at 37°C for a specified time (e.g., 3 hours) with gentle agitation.[3]
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a spectrophotometer at a wavelength of approximately 540 nm.
Calculation: Calculate the percentage of hemolysis for each test sample relative to the positive control. A hemolysis rate below 2% is generally considered acceptable.[2]
Experimental Protocol: Complement Activation Assay (Western Blot for C3 Cleavage)
This assay qualitatively determines if a material activates the complement system by detecting the cleavage of the central complement component, C3.[15]
Methodology:
Plasma Preparation: Obtain fresh human plasma. It is crucial to use fresh plasma to ensure the activity of complement proteins.[15]
Material Incubation: Incubate the test materials with the plasma at 37°C for a defined period (e.g., 60 minutes). Include a negative control (saline) and a positive control (e.g., zymosan or cobra venom factor).
Sample Preparation: Stop the reaction and prepare the plasma samples for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Electrophoresis and Transfer: Separate the plasma proteins by SDS-PAGE and then transfer them to a nitrocellulose or PVDF membrane.
Immunoblotting: Probe the membrane with an antibody specific for C3. This antibody should recognize both intact C3 and its cleavage products (e.g., C3b).
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.
Analysis: Analyze the resulting blot for the presence of C3 cleavage products in the lanes corresponding to the test materials. The appearance of these products indicates complement activation.
Caption: Experimental workflows for assessing hemolysis and complement activation.
Comparative Hemocompatibility:
3,5,7,9,11-Pentaoxa-tridecane: Specific hemocompatibility data is not available. However, some ethylene glycol ethers have been reported to cause hemolysis.[16] This suggests that 3,5,7,9,11-pentaoxa-tridecane may have a hemolytic potential that requires experimental verification.
Polyethylene Glycol (PEG): PEG is generally considered to have good hemocompatibility. However, some studies have shown that certain PEG derivatives can induce platelet adhesion. The degree of hemocompatibility can be influenced by the molecular weight and chemical modification of the PEG.
Immunogenicity: The Body's Defense System
A critical aspect of biocompatibility is the potential for a material to elicit an immune response. For polymers used in drug delivery, immunogenicity can lead to rapid clearance of the therapeutic agent and potentially severe adverse reactions.
PEG Immunogenicity:
While long considered non-immunogenic, there is growing evidence that PEG can elicit an immune response, leading to the production of anti-PEG antibodies.[14][17] This can result in:
Accelerated Blood Clearance (ABC): Subsequent administrations of PEGylated materials can be rapidly cleared from circulation, reducing therapeutic efficacy.[14]
Hypersensitivity Reactions: In some individuals, anti-PEG antibodies can trigger allergic reactions.
Expert Insight: The immunogenicity of PEG is a significant consideration, particularly for therapies requiring repeated administration. The prevalence of pre-existing anti-PEG antibodies in the general population, likely due to exposure to PEG in consumer products, further complicates this issue.[17]
3,5,7,9,11-Pentaoxa-tridecane Immunogenicity:
There is no available data on the immunogenicity of 3,5,7,9,11-pentaoxa-tridecane. Given its small size, it is unlikely to be immunogenic on its own. However, if conjugated to a larger molecule, it could potentially act as a hapten, similar to PEG.
Metabolism and Excretion: The Body's Processing and Clearance
The in vivo fate of a polymer, including its metabolism and excretion pathways, is crucial for determining its long-term safety and potential for accumulation.
Caption: Postulated metabolic and excretion pathways.
3,5,7,9,11-Pentaoxa-tridecane:
Specific metabolic data is unavailable. However, based on the metabolism of other ethylene glycol ethers, it is likely metabolized in the liver via oxidation by alcohol and aldehyde dehydrogenases.[17][18][19] The resulting metabolites would then be excreted by the kidneys.
Polyethylene Glycol:
The metabolism and excretion of PEG are highly dependent on its molecular weight.[20]
Low Molecular Weight PEG (< 20 kDa): Primarily excreted unchanged through the kidneys. A small fraction may be metabolized.
High Molecular Weight PEG (> 20 kDa): Cleared more slowly, primarily through uptake by the liver and subsequent biliary excretion.
Conclusion and Future Directions
This comparative guide highlights the well-established biocompatibility profile of polyethylene glycol, while also underscoring the existing data gap for 3,5,7,9,11-pentaoxa-tridecane. PEG remains a versatile and widely used polymer in biomedical applications, with its biocompatibility being extensively characterized. However, the potential for immunogenicity is a growing concern that necessitates careful consideration during drug development.
For 3,5,7,9,11-pentaoxa-tridecane, its defined low molecular weight presents a potential advantage for applications requiring precise pharmacokinetic control. However, the lack of direct biocompatibility data is a significant hurdle. Based on the information available for structurally similar short-chain ethylene glycol ethers, it is plausible that it possesses a favorable biocompatibility profile at low concentrations, but this must be confirmed through rigorous experimental evaluation.
Future research should focus on a head-to-head comparative study of these two polymers, employing the standardized in vitro and in vivo assays outlined in this guide. Such studies are essential to fully elucidate the biocompatibility of 3,5,7,9,11-pentaoxa-tridecane and to determine its potential as a viable alternative to polyethylene glycol in specific biomedical applications.
References
Nelson Labs. (n.d.). Mechanically Induced Hemolysis (ISO 10993-4). Retrieved from [Link]
Li, Y., et al. (2017). Cytotoxicity study of polyethylene glycol derivatives. RSC Advances, 7(26), 15975-15981.
National Cancer Institute. (2024, July 15). Qualitative Analysis of Total Complement Activation by Western Blot. NCI Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]
U.S. National Library of Medicine. (2007, October 11). DIETHYLENE GLYCOL DIETHYL ETHER. Hazardous Substances Data Bank (HSDB). Retrieved from [Link]
Bácskay, I., et al. (2022). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG)
Hunsinger, C., et al. (2022). PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives. Frontiers in Immunology, 13, 860341.
Creative Biolabs. (n.d.). Classical Pathway of Complement Analysis Protocol. Retrieved from [Link]
Pacific BioLabs. (n.d.). In vivo, in vitro, and analytical biocompatibility testing services. Retrieved from [Link]
ECETOC. (1995). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 64. Retrieved from [Link]
North American Biomedical Institute. (2025, February 13). Comprehensive Guide to Hemolysis Testing for Medical Device Manufacturers. Retrieved from [Link]
Kooter, I. M., et al. (2021). Multi-dimensional in vitro bioactivity profiling for grouping of glycol ethers. Toxicology in Vitro, 72, 105096.
National Cancer Institute. (2019, February 15). Detection of Intracellular Complement Activation in Human T Lymphocytes. NCI Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]
Cruzan, G., et al. (2017). A toxicological review of the ethylene glycol series: Commonalities and differences in toxicity and modes of action. Food and Chemical Toxicology, 106(Pt A), 524-554.
Bio-protocol. (n.d.). Complement analysis. Retrieved from [Link]
American Chemical Society. (2020, April 24). Development of a Sensitive Assay to Screen Nanoparticles in Vitro for Complement Activation. ACS Biomaterials Science & Engineering, 6(5), 2994-3003.
IVAMI. (n.d.). Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). Retrieved from [Link]
PubChem. (n.d.). Diethylene glycol diethyl ether. Retrieved from [Link]
European Biomedical Institute. (n.d.). Hemolysis (direct & indirect). Retrieved from [Link]
California Department of Public Health. (2008, May 6). Glycol Ethers. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). What Is the Biological Fate of Ethylene Glycol? Environmental Medicine. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Ferreira, Y., et al. (2023). Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage. Gels, 9(12), 968.
Charles River Laboratories. (n.d.). Biocompatibility Testing for Medical Devices. Retrieved from [Link]
WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. (2014). Diethylene Glycol. Retrieved from [Link]
Child, J., & Willetts, A. (1978). Bacterial metabolism of ethylene glycol. Biochimica et Biophysica Acta (BBA) - General Subjects, 538(2), 316-327.
PubChem. (2019, April 1). Tetraethylene Glycol. Retrieved from [Link]
ECETOC. (1985). The Toxicology of Ethylene Glycol Monoalkyl Ethers. Technical Report No. 4. Retrieved from [Link]
TÜV SÜD. (n.d.). Biocompatibility Testing for Medical Devices (ISO 10993). Retrieved from [Link]
Johanson, G. (1993). Aspects of biological monitoring of exposure to glycol ethers. Applied Occupational and Environmental Hygiene, 8(7), 638-644.
A Guide to the Validation of Gas-Phase Enthalpy of Combustion for 3,5,7,9,11-Pentaoxa-tridecane (OME₅)
Prepared by: A Senior Application Scientist This guide provides a comprehensive comparison of methodologies for validating the gas-phase standard enthalpy of combustion (ΔcH°(g)) for 3,5,7,9,11-pentaoxa-tridecane, a memb...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: A Senior Application Scientist
This guide provides a comprehensive comparison of methodologies for validating the gas-phase standard enthalpy of combustion (ΔcH°(g)) for 3,5,7,9,11-pentaoxa-tridecane, a member of the oxymethylene dimethyl ether (OME) family with the structure CH₃O(CH₂O)₅CH₃. For researchers in fuel science and chemical kinetics, obtaining an accurate, validated value for this fundamental thermodynamic property is critical for developing predictive combustion models and designing efficient energy systems.[1]
Given the limited availability of direct experimental data for higher-order OMEs, this document focuses on a dual approach: high-accuracy quantum chemical calculations and the established principles of experimental calorimetry.[2][3] We will explore the causality behind procedural choices in both domains, providing field-proven insights for generating trustworthy and authoritative data.
The Central Role of Enthalpy of Combustion in Fuel Science
3,5,7,9,11-pentaoxa-tridecane (hereafter OME₅) is a promising synthetic diesel fuel component, valued for its high oxygen content and the absence of carbon-carbon bonds, which leads to a significant reduction in soot formation during combustion.[4][5] The enthalpy of combustion—the heat released when one mole of a substance is completely burned in oxygen—is a cornerstone of its characterization.[6] This value is indispensable for:
Kinetic Modeling: Accurate thermochemical data is essential for developing and validating detailed kinetic models that describe the complex reaction pathways during pyrolysis and combustion.[2][7]
Engine Performance Simulation: The energy release rate, a key parameter in engine design and performance analysis, is directly derived from the enthalpy of combustion.[8]
Safety and Hazard Analysis: Understanding the energetic potential of a fuel is fundamental to its safe handling and storage.
Theoretical Validation via High-Accuracy Computational Chemistry
For novel molecules or those for which experimental measurements are challenging, high-level ab initio computational methods serve as a powerful predictive and validation tool.[9] Methods like the Gaussian-4 (G4) theory are specifically designed to yield thermochemical data approaching "chemical accuracy" (typically within a few kJ/mol).[10][11]
The core principle involves calculating the standard enthalpy of formation (ΔfH°) of OME₅ and then using Hess's Law with the known ΔfH° of the combustion products (CO₂ and H₂O) to determine the enthalpy of combustion.
Protocol: Calculating ΔcH° using G4 Theory
This protocol outlines the key steps for a G4 calculation, a composite method that combines results from several levels of theory and basis sets to achieve high accuracy.
Step 1: Geometry Optimization and Frequency Analysis
Action: Perform a geometry optimization and frequency calculation at the B3LYP/6-31G(2df,p) level of theory.
Causality: This initial step finds the lowest-energy conformation (the most stable 3D structure) of the OME₅ molecule. The subsequent frequency calculation is a self-validating check; the absence of imaginary frequencies confirms the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to derive the enthalpy at 298.15 K.
Step 2: High-Level Single-Point Energy Calculations
Action: Using the optimized geometry from Step 1, perform a series of single-point energy calculations as prescribed by the G4 methodology. This includes calculations at the CCSD(T)/6-31G(d), MP4/6-31G(d), and other levels.
Causality: Each level of theory captures a different aspect of the electron correlation energy with varying accuracy and computational cost. The G4 protocol systematically combines these energies and extrapolates them to approximate a very high, computationally expensive level of theory, forming the basis of its accuracy.[10]
Step 3: Calculation of the Gas-Phase Enthalpy of Formation (ΔfH°)
Action: Calculate the gas-phase enthalpy of formation using a reliable reaction scheme. An isodesmic reaction is strongly recommended over the atomization energy approach for a molecule of this size and complexity.[10][12]
Causality: The atomization method (calculating the energy difference between the molecule and its constituent atoms) can suffer from significant error accumulation for larger molecules. Isodesmic reactions, which conserve the number and types of chemical bonds, provide substantial error cancellation, leading to a more reliable ΔfH°.[12] An example isodesmic reaction for OME₅ is:
CH₃O(CH₂O)₅CH₃ + 6 CH₄ → 7 CH₃OCH₃
The enthalpy of this reaction (ΔrH°) is calculated from the G4 energies. Then, ΔfH°(OME₅) is derived using known experimental ΔfH° values for the other species.
Step 4: Calculation of the Enthalpy of Combustion (ΔcH°)
Action: Write the balanced combustion equation and use the calculated ΔfH°(OME₅) and standard ΔfH° values for the products to find ΔcH°.
C₈H₁₈O₅(g) + 11 O₂(g) → 8 CO₂(g) + 9 H₂O(l)
ΔcH° = [8 × ΔfH°(CO₂, g) + 9 × ΔfH°(H₂O, l)] - [ΔfH°(OME₅, g) + 11 × ΔfH°(O₂, g)]
Causality: This final step applies Hess's Law, a fundamental principle of thermochemistry. The enthalpy of formation of O₂(g) is zero by definition.
Computational Workflow Visualization
Caption: Computational workflow for determining ΔcH° via G4 theory.
Experimental Validation via Bomb Calorimetry
The definitive method for measuring the heat of combustion is bomb calorimetry.[13] This technique measures the heat released by combusting a known mass of a substance in a constant-volume container (the "bomb") filled with excess pure oxygen.[14]
Protocol: Measuring ΔcH° using a Bomb Calorimeter
Step 1: Calorimeter Calibration
Action: Combust a known mass of a standard substance, typically benzoic acid, for which the heat of combustion is precisely known. Measure the temperature rise (ΔT).
Causality: This is the most critical self-validating step. It determines the heat capacity (Ccal) of the entire calorimeter system (bomb, water, stirrer, etc.). Any heat loss to the surroundings or heat absorbed by the apparatus itself is accounted for in this value, ensuring the accuracy of subsequent measurements.
Step 2: Sample Preparation
Action: Accurately weigh a sample of OME₅ (typically 0.5-1.0 g) into a crucible. Since OME₅ is a liquid, a gelatin capsule or other suitable container may be used, with its own heat of combustion being accounted for. A known length of fuse wire is positioned to contact the sample.
Causality: The accuracy of the final result is directly proportional to the accuracy of the mass measurement. The fuse wire provides the initial energy to ignite the sample, and the heat released by its combustion must be subtracted from the total.
Step 3: Assembly and Combustion
Action: Place the crucible in the bomb, seal it, and pressurize it with ~30 atm of pure oxygen. Submerge the bomb in a known mass of water in the calorimeter's insulated jacket. Ignite the sample and record the temperature of the water until a maximum is reached and it begins to cool.
Causality: Using a high pressure of pure oxygen ensures complete combustion, a prerequisite for an accurate measurement. The insulated jacket minimizes heat exchange with the environment, though corrections for this are still applied during data analysis.
Step 4: Data Analysis and Calculation
Action:
Calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.
Calculate the total heat released (qtotal) = Ccal × ΔT.
Subtract the heat contributions from the ignition wire combustion (qwire) and any sample container (qcap). qrxn = qtotal - qwire - qcap.
Calculate the constant-volume heat of combustion (ΔcU) = qrxn / moles of OME₅.
Convert ΔcU to the standard enthalpy of combustion (ΔcH°) using the relation: ΔcH° = ΔcU + ΔngasRT, where Δngas is the change in the number of moles of gas in the balanced combustion equation.
Causality: This systematic process isolates the heat released purely by the combustion of the OME₅ sample. The final conversion from constant volume energy (ΔcU) to constant pressure enthalpy (ΔcH°) is necessary because enthalpy is defined at constant pressure, while the experiment occurs at constant volume.
Experimental Workflow Visualization
Caption: Experimental workflow for determining ΔcH° via bomb calorimetry.
Data Comparison and Interpretation
To validate the enthalpy of combustion for OME₅, results from both computational and experimental methods should be critically compared. The calculation itself relies on highly accurate, standardized data for the combustion products.
Compound
Formula
State
Standard Enthalpy of Formation (ΔfH°) at 298.15 K
Source
Carbon Dioxide
CO₂
gas
-393.51 ± 0.13 kJ/mol
NIST
Water
H₂O
liquid
-285.83 ± 0.04 kJ/mol
NIST
Oxygen
O₂
gas
0 kJ/mol
By Definition
3,5,7,9,11-Pentaoxa-tridecane
C₈H₁₈O₅
gas
Value to be determined
A comparison of the final ΔcH° values would look like this:
Methodology
ΔcH° (gas) for OME₅ (kJ/mol)
Key Strengths & Considerations
G4 Theory (Computational)
Calculated Value
High predictive power for species lacking experimental data; accuracy depends heavily on the chosen reaction scheme (isodesmic is preferred).[10][12]
Bomb Calorimetry (Experimental)
Measured Value
The "gold standard" providing direct physical measurement; requires high-purity sample and meticulous correction procedures to ensure accuracy.[13][14]
Group Additivity (Estimation)
Estimated Value
Fast estimation method, but accuracy for complex polyethers may be limited unless specific group values for OMEs are developed and used.[2]
Interpreting Discrepancies:
A difference of < 10 kJ/mol between a high-level calculation like G4 and a careful calorimetric experiment would represent excellent agreement and a high degree of validation.
Larger discrepancies may suggest experimental challenges (e.g., incomplete combustion) or limitations in the computational model that may not fully capture complex intramolecular interactions in this polyether.
Conclusion
Validating the gas-phase enthalpy of combustion for 3,5,7,9,11-pentaoxa-tridecane requires a rigorous, multi-faceted approach. High-accuracy computational methods, particularly the G4 theory coupled with an isodesmic reaction scheme, provide a powerful and reliable predictive tool that is essential in the absence of established experimental data. This theoretical value should, whenever possible, be benchmarked against experimental results from bomb calorimetry, which remains the authoritative standard. By understanding the causal principles behind each protocol and critically comparing the results, researchers can establish a trustworthy and accurate value for ΔcH°, enabling more precise and predictive modeling for the next generation of advanced fuels.
References
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Chemistry LibreTexts. (2025). 17.14: Heat of Combustion. Available at: [Link]
Zverev, V. V., et al. (2014). Use of G4 Theory for the Assessment of Inaccuracies in Experimental Enthalpies of Formation of Aliphatic Nitro Compounds and Nitramines. Journal of Chemical & Engineering Data. Available at: [Link]
Wang, Z., et al. (2020). An experimental and numerical study of polyoxymethylene dimethyl ethers on a homogeneous charge compression ignition engine. Combustion Science and Technology. Available at: [Link]
Zverev, V. V., et al. (2013). Assessment of Gaussian4 theory for the computation of enthalpies of formation of large organic molecules. Structural Chemistry. Available at: [Link]
Dinelli, T., et al. (2024). Comparative evaluation and kinetic analysis of chemical models for the combustion of oxymethylene ethers. Energy and AI. Available at: [Link]
Puri, A., et al. (2023). Data-driven, class-based kinetic modeling of oxymethylene ethers combustion. POLITesi. Available at: [Link]
Gdansk University of Technology. (n.d.). DETERMINATION OF HEAT OF COMBUSTION OF BIOFUELS. Available at: [Link]
Zverev, V. V., et al. (2015). Use of G4 Theory for the Assessment of Inaccuracies in Experimental Enthalpies of Formation of Aromatic Nitro Compounds. Journal of Chemical & Engineering Data. Available at: [Link]
Liu, H., et al. (2019). Experimental and Numerical Study on Autoignition Characteristics of the Polyoxymethylene Dimethyl Ether/Diesel Blends. Energy & Fuels. Available at: [Link]
Vedantu. (n.d.). Enthalpy of Combustion: Definition, Formula, Experiment & Examples. Available at: [Link]
National University of Singapore. (2023). EVALUATION OF POLYOXYMETHYLENE DIMETHYL ETHERS FOR COMPRESSION IGNITION ENGINES THROUGH EXPERIMENTS AND MECHANISM STUDY. Available at: [Link]
Li, T., et al. (2021). Combustion Study of Polyoxymethylene Dimethyl Ethers and Diesel Blend Fuels on an Optical Engine. ResearchGate. Available at: [Link]
cross-referencing CAS 5729-59-9 properties with other linear polyacetals
Comparative Guide: Cross-Referencing CAS 5729-59-9 (OMDEE-4) with Linear Polyacetals for Advanced Formulation and Drug Delivery Introduction As a Senior Application Scientist bridging the gap between materials science an...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: Cross-Referencing CAS 5729-59-9 (OMDEE-4) with Linear Polyacetals for Advanced Formulation and Drug Delivery
Introduction
As a Senior Application Scientist bridging the gap between materials science and pharmaceutical formulation, I routinely evaluate novel excipients and transient solvents to optimize drug delivery systems (DDS). CAS 5729-59-9, chemically known as 3,5,7,9,11-pentaoxatridecane or oxymethylene diethyl ether 4 (OMDEE-4), is a well-defined, short-chain linear polyacetal. While traditionally investigated for its physicochemical properties in sustainable fuel applications (1), its unique molecular architecture—a linear backbone of alternating carbon and oxygen atoms capped with ethyl groups—presents highly translatable properties for drug development.
Linear polyacetals are increasingly critical in the design of pH-responsive nanocarriers (2). Unlike polyesters or polyamides, polyacetals undergo rapid, predictable degradation in mildly acidic environments while remaining stable at physiological pH. By cross-referencing the properties of the small-molecule OMDEE-4 with larger polymeric polyacetals, we can leverage OMDEE-4 as an accurate kinetic model for degradation and as a highly effective, transient co-solvent in nanoparticle formulation.
Mechanistic Insight: The Acetal Hydrolysis Pathway
The foundational principle driving the use of linear polyacetals in biomedicine is their acid-catalyzed hydrolysis. The causality of this degradation is rooted in electron distribution: the adjacent oxygen atoms in the acetal linkage provide lone-pair electrons that stabilize the critical intermediate—the oxocarbenium ion (3).
At a physiological pH of 7.4, the activation energy required to cleave the C-O bond is prohibitively high, ensuring stability during systemic circulation. However, when the local pH drops to 5.0–5.5 (characteristic of the tumor microenvironment or late endosomes), protonation of the acetal oxygen occurs rapidly. This leads to the rate-limiting formation of the oxocarbenium ion, followed by water attack to form a hemiacetal. This intermediate spontaneously decomposes into an aldehyde and an alcohol. For OMDEE-4, this yields formaldehyde and ethanol, providing a highly predictable and trackable degradation profile.
Figure 1: Acid-catalyzed hydrolysis pathway of linear polyacetals via oxocarbenium ion formation.
Comparative Analysis: CAS 5729-59-9 vs. Other Linear Polyacetals
To objectively evaluate OMDEE-4, we must benchmark it against both its shorter-chain analogs and the high-molecular-weight linear polyacetals used as structural matrices in nanocarriers.
Compound
CAS / Identifier
Molecular Weight ( g/mol )
End-Cap
Hydrolytic Half-Life (pH 5.5, 37°C)
Primary Pharmaceutical Utility
OMDEE-1 (Diethoxymethane)
462-95-3
104.15
Ethyl
< 1 hour
Volatile extraction solvent
OMDEE-4 (CAS 5729-59-9)
5729-59-9
226.27
Ethyl
~2-4 hours
Transient co-solvent / Kinetic model
OMDME-4 (Dimethyl analog)
66492-51-1
166.17
Methyl
~2-4 hours
Hydrophilic co-solvent
Poly(1,10-decanediol acetal)
N/A (Polymer)
10,000 - 30,000
Hydroxyl
24-48 hours
Nanoparticle matrix for hydrophobic drugs
Data Synthesis: OMDEE-4 strikes an optimal physicochemical balance. Its higher molecular weight compared to OMDEE-1 reduces its volatility just enough to be manageable at room temperature, while its ethyl caps provide superior lipophilicity compared to methyl-capped analogs (OMDME-4). This makes it an ideal transient solvent for solubilizing highly hydrophobic active pharmaceutical ingredients (APIs) before being evaporated or degraded.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes an internal control to verify mechanistic causality.
Protocol 1: Real-Time pH-Dependent Degradation Kinetics via 1H-NMR
Objective: Quantify the acid-catalyzed hydrolysis rate of OMDEE-4 as a predictive model for linear polyacetal degradation.
Causality: Utilizing Nuclear Magnetic Resonance (NMR) allows us to track the disappearance of the acetal proton signal and the appearance of the aldehyde/hemiacetal signals in real-time, without disrupting the chemical equilibrium via physical extraction.
Sample Preparation: Dissolve 10 mg of OMDEE-4 in 0.5 mL of deuterated buffer solutions (D₂O adjusted with DCl/NaOD) at pH 7.4 (Control) and pH 5.5 (Test).
Internal Standard: Add 1 µL of TSP (Trimethylsilylpropanoic acid) to each tube as an internal chemical shift (0 ppm) and integration reference.
Incubation & Acquisition: Place samples in the NMR spectrometer maintained at 37°C. Acquire 1H-NMR spectra every 15 minutes for a total of 12 hours.
Data Modeling: Plot the integration of the acetal backbone protons (δ ~4.6–4.8 ppm) against time. Fit the decay curve to a pseudo-first-order kinetic model to determine the half-life.
Validation Check: The pH 7.4 control sample must show <5% signal degradation over 12 hours to validate baseline systemic stability.
Protocol 2: Formulation of Polyacetal-Based Nanocarriers using OMDEE-4
Objective: Utilize OMDEE-4 as a transient, degradable co-solvent for the nanoprecipitation of hydrophobic drugs into a polymeric polyacetal matrix.
Causality: OMDEE-4's specific lipophilicity allows it to co-solubilize the API and the polymer. Upon mixing with the aqueous phase, OMDEE-4 diffuses and subsequently hydrolyzes, driving the supersaturation and precipitation of the polymer into uniform, dense nanoparticles.
Organic Phase: Dissolve 20 mg of Poly(1,10-decanediol acetal) and 2 mg of a hydrophobic model drug (e.g., Nile Red) in 1 mL of an OMDEE-4/Acetone mixture (1:4 v/v).
Aqueous Phase: Prepare 10 mL of a 1% (w/v) PVA (Polyvinyl alcohol) solution in PBS (pH 7.4).
Nanoprecipitation: Inject the organic phase dropwise (0.5 mL/min) into the aqueous phase under high-speed magnetic stirring (1000 rpm).
Solvent Removal: Stir the emulsion uncovered for 4 hours at room temperature to evaporate the acetone and allow the OMDEE-4 to partition and begin controlled hydrolysis.
Purification: Dialyze the suspension against PBS (pH 7.4) for 24 hours using a 10 kDa MWCO membrane to remove residual OMDEE-4 degradation products (ethanol, trace formaldehyde) and unencapsulated drug.
Characterization: Analyze the purified nanocarriers via Dynamic Light Scattering (DLS).
Validation Check: The Polydispersity Index (PDI) must be <0.2, confirming uniform self-assembly driven by the controlled solvent shift.
Figure 2: Workflow for formulating polyacetal nanocarriers using OMDEE-4 as a transient solvent.
References
Optimal Applications and Combinations of Renewable Fuel Production from Biomass and Electricity | Energy & Fuels - ACS Publications.
Synthesis of biobased polyacetals: a review - RSC Publishing.
Hydrolysis and Solvolysis as Benign Routes for the End-of-Life Management of Thermoset Polymer Waste - Annual Reviews.
Personal protective equipment for handling 3,5,7,9,11-Pentaoxa-tridecane
Advanced Operational Safety and PPE Architecture for 3,5,7,9,11-Pentaoxa-tridecane (Tetraglyme) For researchers engineering next-generation Li-O2 battery electrolytes or executing complex pharmaceutical syntheses, 3,5,7,...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Operational Safety and PPE Architecture for 3,5,7,9,11-Pentaoxa-tridecane (Tetraglyme)
For researchers engineering next-generation Li-O2 battery electrolytes or executing complex pharmaceutical syntheses, 3,5,7,9,11-Pentaoxa-tridecane—commonly known as tetraglyme—is an indispensable aprotic solvent. However, its exceptional thermal stability and high donor number mask two severe, insidious hazards: auto-oxidative peroxide generation and potent reproductive toxicity[1][2].
As a Senior Application Scientist, I have observed that standard safety data sheets often fail to communicate the why behind safety protocols. True laboratory safety is not achieved through blind compliance, but through a mechanistic understanding of chemical threats. This guide establishes a self-validating operational framework for handling tetraglyme, ensuring that every layer of your Personal Protective Equipment (PPE) and every procedural step is grounded in chemical causality.
The Mechanistic Causality of Tetraglyme Hazards
To design an effective defense, we must first understand the molecular behavior of the threat. Tetraglyme presents a dual-pathway hazard profile:
Environmental Autoxidation (Explosive Peroxides): Like many ethers, tetraglyme is highly susceptible to autoxidation when exposed to air. Reactive oxygen species (such as superoxide
O2−
or singlet oxygen
1O2
, commonly generated in battery research) abstract a proton from the
α
-carbon adjacent to the ether oxygen. This initiates a radical chain reaction resulting in the accumulation of explosive hydroperoxides[3].
In Vivo Metabolism (Reproductive Toxicity): Tetraglyme is classified under Category 1B (H360FD) for reproductive toxicity[1][4]. When absorbed systemically—often silently through the skin—cytochrome P450 enzymes oxidize the solvent into alkoxyacetic acids (e.g., methoxyacetic acid). These metabolites are severe teratogens that directly disrupt spermatogenesis and embryogenesis[5].
Caption: Dual hazard mechanisms of tetraglyme: environmental autoxidation and in vivo metabolism.
Quantitative PPE Specifications
Because tetraglyme is a powerful solvent, it readily permeates standard laboratory latex or thin nitrile gloves, carrying its reproductive toxicity directly into the bloodstream. Relying on inadequate materials creates a false sense of security. Table 1 outlines the mandatory, quantitative PPE requirements necessary to break the exposure chain[2][6].
Table 1: Quantitative PPE Specifications for Tetraglyme Handling
PPE Category
Specification / Material
Breakthrough Standard
Mechanistic Justification
Hand Protection
Butyl Rubber or Heavy-Duty Unsupported Nitrile (min 0.4 mm thickness).
> 480 minutes (EN 374 / ASTM F739).
Prevents transdermal absorption of the solvent and its teratogenic metabolites.
Eye Protection
Tight-fitting chemical safety goggles + full face shield.
EN 166 / NIOSH approved.
Protects ocular mucosa from splashes and shields the face from potential peroxide micro-detonations.
Body Protection
Tyvek® 400, ChemMAX® coveralls, or a fire/flame-resistant impervious lab apron.
ISO 16602 compliant.
Mitigates systemic exposure via clothing saturation; protects against secondary ignition of combustible vapors.
Respiratory
Full-face respirator with ABEK1P3 or Organic Vapor (OV) cartridges.
NIOSH N100 / EN 143.
Mandatory outside of a fume hood. Prevents inhalation of volatile aerosols that lead to systemic alkoxyacetic acid formation.
Self-Validating Operational Protocol
A robust safety protocol must be self-validating; you must prove the environment is safe before proceeding. The following step-by-step methodology integrates peroxide testing as a mandatory validation gate.
Caption: Operational workflow for tetraglyme handling and peroxide validation.
Step-by-Step Handling Methodology:
Step 1: The Peroxide Validation Gate. Before opening any stored tetraglyme, visually inspect the bottle for crystallization (a sign of advanced peroxide formation). If clear, don heavy-duty nitrile gloves and use a KI-starch test strip to quantify peroxide levels. Causality: If peroxides exceed 20 ppm, the frictional heat of opening the cap or concentrating the solvent could trigger an explosion[1]. If >20 ppm, quarantine the bottle immediately.
Step 2: Environmental Isolation. Transfer the validated bottle into an inert-atmosphere glovebox (Argon/Nitrogen) or a certified, high-flow chemical fume hood. Causality: Tetraglyme is air-sensitive; handling it under inert gas prevents the initial proton abstraction that leads to autoxidation[3].
Step 3: PPE Donning and Inspection. Don the PPE specified in Table 1. Inspect butyl rubber gloves for micro-tears by inflating them slightly. Causality: Micro-tears allow capillary action to draw the reproductive toxicant directly against the skin.
Step 4: Execution via Positive Displacement. Dispense tetraglyme using positive displacement pipettes or glass syringes. Avoid standard air-displacement pipettes. Causality: Tetraglyme's vapor pressure and viscosity can cause dripping in standard pipettes, leading to external contamination of the work area.
Disposal and Decontamination Plan
Improper disposal of tetraglyme not only violates environmental regulations but creates downstream explosion hazards for waste management personnel[2][6].
Step-by-Step Disposal Methodology:
Step 1: Waste Segregation. Collect all tetraglyme liquid waste and contaminated consumables (pipette tips, wipes) in a dedicated, chemically compatible container (e.g., HDPE or PTFE). Never mix tetraglyme waste with strong oxidizing agents or strong acids.
Step 2: End-of-Life Peroxide Neutralization. Before sealing the waste container for final pickup, test the waste mixture for peroxides. If peroxides are present, neutralize them by carefully adding a reducing agent (such as a 10% w/v aqueous solution of ferrous sulfate or sodium bisulfite) under stirring in a fume hood.
Step 3: Manifesting and Sealing. Seal the container tightly to prevent further air ingress. Label it explicitly with "Hazardous Waste: 3,5,7,9,11-Pentaoxa-tridecane (Tetraglyme) - Reproductive Toxicant & Potential Peroxide Former."
Step 4: Final Decontamination. Wash all reusable glassware with a compatible co-solvent (like ethanol or acetone) followed by a triple rinse with deionized water. Dispose of the first co-solvent wash into the hazardous waste container.
By integrating these self-validating steps and understanding the molecular causality behind the PPE requirements, researchers can safely leverage the unique properties of tetraglyme while completely insulating themselves from its reproductive and explosive risks.
References
ECHEMI.
Silver Fern Chemical, Inc.
Fisher Scientific. "SAFETY DATA SHEET - Dimethoxytetraglycol; Tetraglyme". FisherSci.
Ge, Aimin, et al. "Unraveling the Unstable Nature of Tetraglyme-Based Electrolytes toward Superoxide and the Inhibitory Effect of Lithium Ions by Using In Situ Vibrational Spectroscopies".
Charalampous, et al. "New insights into the oxidative and cytogenotoxic effects of Tetraglyme on human peripheral blood cells".